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  • Product: 4-bromo-5-methylthiophene-3-carboxylic acid
  • CAS: 1367919-94-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization Guide for 4-Bromo-5-methylthiophene-3-carboxylic Acid

Executive Summary Thiophene derivatives serve as privileged bioisosteric scaffolds in medicinal chemistry and advanced materials science[1]. The compound 4-bromo-5-methylthiophene-3-carboxylic acid represents a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene derivatives serve as privileged bioisosteric scaffolds in medicinal chemistry and advanced materials science[1]. The compound 4-bromo-5-methylthiophene-3-carboxylic acid represents a highly functionalized, tetrasubstituted heterocyclic system. Because the biological and optical properties of substituted thiophenes are dictated by their π -electron distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping these electronic microenvironments[2].

This whitepaper provides an in-depth technical framework for the 1 H and 13 C NMR characterization of 4-bromo-5-methylthiophene-3-carboxylic acid. By bridging empirical substituent additivity rules with established literature baselines, this guide delivers a robust, self-validating protocol for structural elucidation.

Structural Dynamics and Electronic Substituent Effects

The chemical shifts in the thiophene ring are exquisitely sensitive to the local electron cloud density, which is modulated by the inductive and mesomeric effects of attached functional groups[3]. In 4-bromo-5-methylthiophene-3-carboxylic acid, the substituents create a complex "push-pull" electronic system:

  • The Carboxylic Acid (-COOH) at C3: This group exerts a strong electron-withdrawing effect. Through magnetic anisotropy and inductive electron depletion, it significantly deshields the adjacent ring proton (H-2) and the ipso-carbon (C-3)[4].

  • The Bromine (-Br) at C4: While halogens are inductively withdrawing, bromine exhibits a pronounced "heavy atom effect" driven by spin-orbit coupling. This phenomenon anomalously and heavily shields the ipso-carbon (C-4) in 13 C NMR, pushing its resonance upfield[2].

  • The Methyl (-CH 3​ ) at C5: Acting as a weak σ -donor, the methyl group increases electron density at C-5, slightly shielding the adjacent positions while providing a distinct aliphatic anchor in the 1 H spectrum[3].

Quantitative NMR Data Analysis

The following tables synthesize the predicted chemical shifts for 4-bromo-5-methylthiophene-3-carboxylic acid. These values are derived from empirical substituent additivity rules and cross-validated against the experimental baseline of the closely related 5-bromothiophene-3-carboxylic acid[4] and 4-bromothiophene-3-carboxylic acid[5].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
NucleusPositionPredicted Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Notes
1 HH-28.15 - 8.30Singlet (s)1HHighly deshielded by the ortho-carboxylic acid group and the adjacent sulfur heteroatom[4].
1 H-CH 3​ (C5)2.40 - 2.55Singlet (s)3HAliphatic methyl protons, localized upfield but slightly deshielded by the adjacent aromatic ring.
1 H-COOH (C3)12.5 - 13.0Broad Singlet (br s)1HHighly deshielded acidic proton; chemical shift is concentration and solvent dependent. DMSO- d6​ locks the exchange rate[4].
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
NucleusPositionPredicted Shift ( δ , ppm)Causality / Assignment Notes
13 CC=O~162.5Carbonyl carbon of the carboxylic acid; highly deshielded[4].
13 CC-5~142.0Ipso-carbon to the methyl group; deshielded by the alkyl substituent.
13 CC-2~134.0Unsubstituted ring carbon; deshielded by the adjacent S atom and ortho-COOH[2].
13 CC-3~130.5Ipso-carbon to the carboxylic acid[4].
13 CC-4~112.0Ipso-carbon to the bromine atom; heavily shielded due to the halogen's heavy atom effect[2].
13 C-CH 3​ ~15.0Aliphatic methyl carbon.

Standardized Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that can be universally reproduced, the following protocol establishes a self-validating system for sample preparation and data acquisition.

Step 1: Gravimetric Sample Preparation
  • Weigh exactly 15.0 ± 0.5 mg of 4-bromo-5-methylthiophene-3-carboxylic acid. Causality: This mass ensures an optimal signal-to-noise (S/N) ratio for 13 C acquisition without causing concentration-dependent line broadening or viscosity issues.

  • Dissolve the analyte in 0.6 mL of DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS). Causality: DMSO acts as a strong hydrogen-bond acceptor. This prevents the -COOH proton from exchanging too rapidly with residual moisture, ensuring it appears as a distinct, measurable broad singlet rather than collapsing into the baseline[4].

Step 2: Spectrometer Tuning and Shimming
  • Insert the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance) stabilized at 298 K.

  • Lock the spectrometer frequency to the deuterium resonance of DMSO- d6​ (39.5 ppm).

  • Perform automated gradient shimming (Z1-Z5). Self-Validation Check: Ensure the internal TMS signal exhibits a line width at half-height ( W1/2​ ) of < 0.8 Hz. If broader, re-shim to prevent multiplet distortion.

Step 3: Data Acquisition Parameters
  • 1 H NMR: Acquire 16 transients (scans) using a standard 30° or 90° pulse program. Set the relaxation delay ( D1​ ) to 2.0 seconds . Causality: A sufficient D1​ ensures complete longitudinal relaxation ( T1​ ) of the isolated H-2 aromatic proton, guaranteeing accurate integration ratios[2].

  • 13 C NMR: Acquire 1024 transients with WALTZ-16 proton decoupling. Set D1​ to 2.0 - 3.0 seconds . Causality: Proton decoupling collapses the carbon signals into sharp singlets, while the extended delay accounts for the longer T1​ relaxation times of the quaternary carbons (C-3, C-4, C-5, C=O)[2].

Step 4: Signal Processing and Structural Validation
  • Apply a 0.3 Hz exponential line-broadening (LB) window function to the 13 C Free Induction Decay (FID) prior to Fourier Transformation (FT) to enhance S/N.

  • Apply zero-order and first-order phase corrections.

  • Calibration: Set the internal TMS peak to exactly 0.00 ppm. Alternatively, calibrate using the central solvent residual peak of DMSO- d6​ ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).

  • Validation: Integrate the 1 H spectrum. A successful synthesis and pure sample will yield a strict 1 : 3 : 1 integration ratio corresponding to H-2, -CH 3​ , and -COOH.

Workflow Visualization

The following diagram maps the critical path from sample preparation to structural validation, emphasizing the parallel acquisition tracks required for tetrasubstituted thiophenes.

NMR_Workflow cluster_0 3. Data Acquisition Prep 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Acq 2. Spectrometer Setup Lock, Tune, Shim (298 K) Prep->Acq H1 1H NMR: 16 scans, d1=2s Spectral Width: 12 ppm Acq->H1 C13 13C NMR: 1024 scans, d1=2s Proton-Decoupled Acq->C13 Process 4. Signal Processing FT, Phase/Baseline Correction H1->Process C13->Process Assign 5. Chemical Shift Assignment Substituent Effect Mapping Process->Assign Valid 6. Structural Validation 4-bromo-5-methylthiophene-3-carboxylic acid Assign->Valid

Figure 1: Standardized NMR acquisition and validation workflow for thiophene derivatives.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes, Benchchem, 2

  • The Intersection of Aromaticity and Electronic Properties in Substituted Thiophenes: A Technical Guide for Drug Discovery, Benchchem, 1

  • Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers, Chinese Journal of Polymer Science, 3

  • Chemical Space Exploration around Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold Led to a Novel Class of Highly Active Clostridium difficile Inhibitors, Journal of Medicinal Chemistry - ACS Publications, 5

  • Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells (Supporting Information), The Royal Society of Chemistry, 4

Sources

Exploratory

In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-bromo-5-methylthiophene-3-carboxylic acid

A Note to the Reader: As a Senior Application Scientist, a core tenet of my work is to ensure that all technical documentation is built upon a foundation of verifiable, empirical data. The request for an in-depth guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader:

As a Senior Application Scientist, a core tenet of my work is to ensure that all technical documentation is built upon a foundation of verifiable, empirical data. The request for an in-depth guide to the crystal structure of 4-bromo-5-methylthiophene-3-carboxylic acid is a subject of significant interest, particularly for researchers in medicinal chemistry and materials science where thiophene derivatives are of paramount importance.[1][2][3]

However, after a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of the current scientific literature, it has been determined that the specific crystal structure and corresponding X-ray diffraction data for 4-bromo-5-methylthiophene-3-carboxylic acid (CAS No. 1367919-94-5) have not been publicly reported.

The creation of a technical guide on this topic would require access to a Crystallographic Information File (CIF), which is generated from the experimental data of a single-crystal X-ray diffraction analysis. This file contains the essential information about the crystal's unit cell, space group, and the precise coordinates of each atom within the crystal lattice. Without this foundational data, any discussion of bond lengths, bond angles, intermolecular interactions, and the overall crystal packing would be purely speculative and would not meet the standards of scientific integrity required for this type of documentation.

While we cannot provide a guide on the specific crystal structure of 4-bromo-5-methylthiophene-3-carboxylic acid at this time, we believe it is valuable to present a methodological framework that outlines the necessary steps for such an analysis. This will serve as a practical guide for researchers who may have synthesized this compound and wish to characterize its solid-state structure.

Part 1: A Methodological Blueprint for the Crystallographic Analysis of 4-bromo-5-methylthiophene-3-carboxylic acid

This section will detail the experimental and computational workflow that would be employed to determine the crystal structure of the title compound.

Synthesis and Crystallization: The Foundational Step

The first and most critical step is the synthesis of high-purity 4-bromo-5-methylthiophene-3-carboxylic acid. While numerous chemical suppliers list this compound, for crystallographic purposes, a fresh synthesis or a purification of a commercial sample is often necessary to ensure the highest possible purity.[4][5]

A plausible synthetic route involves the regioselective bromination of a suitable thiophene precursor. For instance, the bromination of thiophene-3-carboxylic acid derivatives is a common method.

Experimental Protocol: Recrystallization for Single-Crystal Growth

The key to a successful X-ray diffraction experiment is the growth of high-quality single crystals. This is often more of an art than a science, requiring experimentation with various solvents and conditions.

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) should be performed to identify a solvent in which 4-bromo-5-methylthiophene-3-carboxylic acid has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent over several days to weeks can yield well-formed crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Thermal Gradient: A solution of the compound is subjected to a slight temperature gradient. The compound will be more soluble in the warmer region and will crystallize in the cooler region.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Workflow for SC-XRD

SC_XRD_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Reduction and Integration B->C Raw Diffraction Images D Structure Solution (e.g., Direct Methods) C->D hkl File E Structure Refinement D->E Initial Atomic Model F Validation and CIF Generation E->F Refined Structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices:

  • X-ray Source: A molybdenum (Mo) or copper (Cu) X-ray source is typically used. Mo-Kα radiation (λ = 0.71073 Å) is often preferred for organic molecules as it provides better resolution and minimizes absorption effects.

  • Temperature: Data collection is almost always performed at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions and reducing radiation damage to the crystal.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The strategy is designed to measure a complete and redundant set of reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using methods such as the Patterson function or, more commonly, direct methods.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

Part 2: Anticipated Structural Features of 4-bromo-5-methylthiophene-3-carboxylic acid

While the exact crystal structure is unknown, we can make some educated predictions based on the known structures of similar molecules.

Expected Molecular Geometry:

The thiophene ring is expected to be essentially planar. The carboxylic acid group may be co-planar with the thiophene ring or slightly twisted.

Potential Intermolecular Interactions:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the crystal packing will be dominated by hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules. This could lead to the formation of dimers or extended chains.

  • Halogen Bonding: The bromine atom could participate in halogen bonding interactions with electronegative atoms (such as the oxygen of a carboxylic acid group) on neighboring molecules.

  • π-π Stacking: The electron-rich thiophene rings could stack on top of each other, contributing to the overall stability of the crystal lattice.

Molecular Structure of 4-bromo-5-methylthiophene-3-carboxylic acid

Molecular_Structure mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>//TD><TD>TD><TD>TD><TD>\TD><TD>TD><TD>BrTD>TR><TR><TD>STD><TD>TD><TD>TD><TD>TD><TD>TD><TD>--TD><TD>CTD>TR><TR><TD>\TD><TD>TD><TD>TD><TD>TD><TD>//TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>TD><TD>TD><TD>C(=O)OHTD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CH3TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR>TABLE>

Caption: 2D representation of the molecular structure.

Part 3: The Importance of Crystallographic Data in Drug Development

The determination of the crystal structure of a molecule like 4-bromo-5-methylthiophene-3-carboxylic acid is not merely an academic exercise. For drug development professionals, this information is critical.

  • Structure-Activity Relationship (SAR): The precise three-dimensional structure of a molecule is essential for understanding how it interacts with its biological target.

  • Polymorphism: Many organic molecules can exist in different crystalline forms (polymorphs), which can have different physical properties such as solubility and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.

  • Intellectual Property: The specific crystalline form of a drug is often patentable.

Conclusion

While a detailed guide on the crystal structure of 4-bromo-5-methylthiophene-3-carboxylic acid cannot be provided at this time due to the lack of publicly available experimental data, the methodological framework presented here outlines the necessary steps to obtain and analyze this valuable information. The scientific community would greatly benefit from the determination and publication of this crystal structure, given the significance of thiophene derivatives in pharmaceutical research. Should this data become available, a comprehensive analysis and this guide will be updated accordingly.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 29). The Role of Thiophene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

Sources

Foundational

Physicochemical and Electronic Profiling of 4-Bromo-5-methylthiophene-3-carboxylic Acid

Executive Summary In advanced drug design and materials science, the precise characterization of a molecule’s thermodynamic acidity (pKa) and ionization potential (IP) is critical. Highly functionalized heterocycles, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug design and materials science, the precise characterization of a molecule’s thermodynamic acidity (pKa) and ionization potential (IP) is critical. Highly functionalized heterocycles, such as 4-bromo-5-methylthiophene-3-carboxylic acid , serve as potent low-micromolar inhibitors for D-amino acid oxidase (DAO) in neurological therapeutics[1] and act as highly tunable building blocks for regioregular conjugated polymers in organic electronics[2].

This technical guide provides an authoritative framework for understanding and experimentally determining the pKa and IP of this specific thiophene derivative. By unpacking the push-pull electronic effects of its substituents, we establish a predictive baseline and detail self-validating experimental protocols designed to eliminate analytical artifacts.

Structural Causality: Electronic & Thermodynamic Interplay

The physicochemical behavior of 4-bromo-5-methylthiophene-3-carboxylic acid is dictated by the competing inductive (-I, +I) and mesomeric (-M, +M) effects of its substituents on the thiophene core.

Thermodynamic Acidity (pKa)

The baseline pKa of the parent scaffold, thiophene-3-carboxylic acid, is 4.1 at 25°C[3]. The introduction of a bromine atom at the C4 position exerts a powerful inductive electron-withdrawing effect (-I). This stabilizes the conjugate carboxylate base, driving the pKa down significantly; for instance, the des-methyl analogue 4-bromothiophene-3-carboxylic acid exhibits a predicted pKa of 3.63[4].

The addition of a methyl group at the C5 position introduces a mild electron-donating inductive effect (+I) and hyperconjugation. While this slightly destabilizes the carboxylate anion compared to the pure bromo-derivative, the proximity and magnitude of the C4-bromo (-I) effect dominate the thermodynamic equilibrium. Consequently, the net pKa of 4-bromo-5-methylthiophene-3-carboxylic acid is projected to be tightly constrained between 3.7 and 3.8 .

Ionization Potential (IP)

A molecule's IP is fundamentally tied to the energy of its Highest Occupied Molecular Orbital (HOMO). Unsubstituted thiophene possesses an IP of approximately 8.86 eV[5]. The 3-carboxylic acid moiety is strongly electron-withdrawing, which lowers the HOMO energy and increases the IP.

However, halogenation and alkylation counteract this stabilization. The C4-bromine atom, despite its inductive withdrawal, possesses lone pairs that participate in pi-resonance (+M effect), which effectively raises the HOMO level and lowers the IP—a phenomenon experimentally observed in 2-bromothiophene, which exhibits a lowered IP of 8.66 eV[6]. The C5-methyl group further raises the HOMO via hyperconjugative electron donation. The synergistic +M and +I effects of the bromo and methyl substituents offset the carboxylate's withdrawal, resulting in an estimated IP of 8.70–8.75 eV .

SubstituentEffects Core Thiophene Core (Base pKa ~4.1, IP ~8.86 eV) Result 4-bromo-5-methylthiophene- 3-carboxylic acid (Net pKa ~3.7, IP ~8.7 eV) Core->Result Net Electronic Integration Bromo 4-Bromo Group (-I Effect, +M Effect) Bromo->Core Increases Acidity Lowers IP (Lone Pairs) Methyl 5-Methyl Group (+I Effect) Methyl->Core Decreases Acidity Lowers IP (Hyperconjugation) Carboxyl 3-Carboxylic Acid (-I, -M Effect) Carboxyl->Core Primary Acidic Site Raises IP

Fig 1. Electronic integration of substituent effects on the thiophene core.

Quantitative Projections

The following table synthesizes the known baseline data of related structural analogues to project the quantitative properties of the target molecule.

PropertyValue / EstimateReference Context
Parent pKa (Thiophene-3-carboxylic acid)4.1[3]
Analogue pKa (4-Bromothiophene-3-carboxylic acid)3.63 ± 0.20[4]
Target pKa (4-Bromo-5-methylthiophene-3-carboxylic acid)3.7 - 3.8 (Estimated)Derived via substituent effects
Parent IP (Thiophene)8.86 eV[5]
Analogue IP (2-Bromothiophene)8.66 eV[6]
Target IP (4-Bromo-5-methylthiophene-3-carboxylic acid)~8.70 - 8.75 eV Derived via HOMO perturbation

Self-Validating Experimental Methodologies

To transition from theoretical projection to empirical fact, researchers must employ robust, artifact-free analytical workflows. Below are the definitive protocols for determining the pKa and IP of 4-bromo-5-methylthiophene-3-carboxylic acid.

Protocol 1: Aqueous pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: Due to the lipophilic nature of the bromo and methyl groups, the target compound exhibits poor aqueous solubility. Standard aqueous titration leads to premature precipitation and false equivalence points. We must employ a cosolvent system and extrapolate to pure water.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare five distinct cosolvent mixtures of Methanol/Water ranging from 30% to 70% methanol by volume.

  • Analyte Solubilization: Dissolve 4-bromo-5-methylthiophene-3-carboxylic acid to a concentration of 2 mM in each cosolvent mixture.

  • Titration: Perform potentiometric titration using 0.1 M NaOH (standardized) at a constant temperature of 25.0 ± 0.1°C under an inert Argon atmosphere to prevent CO2 absorption.

  • Data Plotting: Calculate the apparent pKa ( psKa​ ) for each mixture. Plot the psKa​ values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures.

  • Extrapolation: Perform a linear regression (Yasuda-Shedlovsky plot) and extrapolate the line to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the true aqueous pKa.

Self-Validation Check: Run a concurrent titration of a reference standard (Benzoic acid, known aqueous pKa = 4.20) across the identical cosolvent ratios. If the extrapolated pKa of the benzoic acid control deviates by >0.05 units, the electrode calibration must be rejected and the system recalibrated.

Protocol 2: Ionization Potential (IP) Determination via Internally Referenced Cyclic Voltammetry

Causality: While Ultraviolet Photoelectron Spectroscopy (UPS) is the gold standard for solid-state IP, solution-state Cyclic Voltammetry (CV) provides a highly accurate, accessible proxy by measuring the onset of oxidation ( Eoxonset​ ).

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile as the supporting electrolyte.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Analyte Introduction: Dissolve the target compound in the electrolyte solution to a concentration of 1 mM.

  • Internal Spiking: Add 1 mM of Ferrocene (Fc) to the solution. Crucial Step: The Fc/Fc+ redox couple is invariant and universally pinned at 4.80 eV below the vacuum level.

  • Measurement: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s. Identify the onset oxidation potential of the target compound ( Eoxonset​ ) and the half-wave potential of the Ferrocene peak ( E1/2Fc​ ).

  • Calculation: Calculate the IP using the empirical formula:

    IP=Eoxonset​−E1/2Fc​+4.8 eV

Self-Validation Check: By referencing the analyte's oxidation onset directly against the internal Fc/Fc+ standard in the exact same scan, the protocol mathematically eliminates any systemic errors caused by reference electrode drift or solvent junction potentials.

Workflow cluster_pKa pKa Determination (Self-Validating) cluster_IP Ionization Potential (IP) Determination Start Sample Prep: 4-bromo-5-methylthiophene-3-carboxylic acid Solubilize 1. Solubilization (Methanol/Water Cosolvent) Start->Solubilize Film 1. Solution Prep / Thin Film (0.1 M TBAPF6 in MeCN) Start->Film Titration 2. Potentiometric Titration (Concurrent Benzoic Acid Std) Solubilize->Titration Extrapolation 3. Yasuda-Shedlovsky Extrapolation to Aqueous pKa Titration->Extrapolation CV 2. Cyclic Voltammetry (Internal Fc/Fc+ Standard) Film->CV Calc 3. HOMO Level Calculation (E_HOMO = -e(E_ox + 4.8)) CV->Calc

Fig 2. Self-validating experimental workflows for determining pKa and IP.

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-bromo-5-methylthiophene-3-carboxylic acid

This document serves as an in-depth technical guide for the safe handling, storage, and emergency management of 4-bromo-5-methylthiophene-3-carboxylic acid. Designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as an in-depth technical guide for the safe handling, storage, and emergency management of 4-bromo-5-methylthiophene-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with field-proven insights to ensure procedural safety and experimental integrity. Given the specialized nature of this reagent, this guide draws upon safety information from structurally analogous brominated thiophene carboxylic acids to establish a robust and conservative safety protocol.

Compound Identification and Core Properties

4-bromo-5-methylthiophene-3-carboxylic acid is a substituted aromatic heterocyclic compound. Its structure, featuring a thiophene ring, a carboxylic acid group, a methyl group, and a bromine atom, makes it a versatile building block in medicinal chemistry and materials science.[1] The bromine atom and carboxylic acid group, in particular, serve as reactive handles for advanced synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures.[1][2][3]

Identifier Data
IUPAC Name 4-bromo-5-methylthiophene-3-carboxylic acid[4]
CAS Number 1367919-94-5[4][5]
Molecular Formula C₆H₅BrO₂S[4]
Molecular Weight 221.07 g/mol [4]
Appearance Typically a solid, ranging from white to yellow or light brown.[1]
Storage Store in a cool, dry place, under an inert atmosphere if possible.[6][7]

Hazard Analysis and Risk Assessment

A specific Material Safety Data Sheet (MSDS) for 4-bromo-5-methylthiophene-3-carboxylic acid is not consistently available. Therefore, this hazard assessment is based on a conservative analysis of structurally related brominated thiophene carboxylic acids. The primary hazards are associated with the irritant nature of the carboxylic acid and the potential toxicity of halogenated organic compounds.

Summary of Potential Hazards:

Hazard Category Classification & Statement Rationale & Causality
Skin Corrosion/Irritation Category 2: Causes skin irritation.[8][9][10]Carboxylic acids can be irritating to the skin upon direct contact. Prolonged exposure can lead to redness and discomfort.[6]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[8][9][10]The acidic nature of the compound and its fine particulate form can cause significant irritation and potential damage upon contact with the eyes.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[8][9][10]Inhalation of the dust or powder can irritate the mucous membranes and the respiratory tract, leading to coughing and tightness in the chest.[6]
Acute Toxicity (Oral, Dermal) Category 4: Harmful if swallowed or in contact with skin.[9][11]While not classified as acutely fatal in analogs, significant ingestion or skin absorption may be harmful.[9]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

The causality behind using engineering controls is to contain the chemical at the source, providing the highest level of protection.

  • Chemical Fume Hood: All handling of 4-bromo-5-methylthiophene-3-carboxylic acid, including weighing, transferring, and adding to reaction vessels, must be performed inside a properly functioning chemical fume hood.[12] This is critical to prevent the inhalation of airborne particles and to contain any potential vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][12]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6][13]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified risks.

  • Eye and Face Protection: Wear approved chemical safety goggles that provide a complete seal around the eyes.[12][14] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[15]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves.[6] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[15]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing.[6]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter should be used.[6][12] Respirator use must comply with a formal respiratory protection program.[12]

PPE_Workflow start Start: Handling Solid 4-bromo-5-methylthiophene-3-carboxylic acid fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop STOP Do not proceed outside of a fume hood. fume_hood->stop No ppe_base Wear Standard PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes weighing Task: Weighing or Transferring? ppe_base->weighing in_solution Use in Solution: Maintain standard PPE weighing->in_solution No dust_risk High Dust Potential? (e.g., scraping, vigorous mixing) weighing->dust_risk Yes proceed Proceed with Caution in_solution->proceed respirator Add Respiratory Protection: NIOSH-approved respirator with particulate filter dust_risk->respirator Yes dust_risk->proceed No respirator->proceed

PPE selection workflow for handling the target compound.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the handling procedure. Clear the area of all unnecessary equipment and materials.

  • PPE: Don all required PPE as outlined in Section 3.2 before bringing the chemical into the work area.

  • Dispensing: When weighing the solid, use a spatula and weigh it onto a weighing paper or into a tared container. Perform these actions gently to minimize the generation of airborne dust. Never "dry sweep" the compound.

  • Reaction Addition: If adding the solid to a reaction vessel, do so carefully. If possible, use a powder funnel to guide the solid and prevent spillage.

  • Post-Handling Decontamination: After dispensing, carefully fold the weighing paper and dispose of it as hazardous waste. Wipe the spatula and any affected surfaces within the fume hood with a damp cloth (e.g., wetted with acetone or ethanol, depending on compatibility) to decontaminate them. Dispose of the cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

  • Hygiene: Immediately wash hands thoroughly with soap and water after the procedure is complete.[8][14]

Storage Conditions

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in a tightly sealed, original container.[8][12][14]

  • Environment: The storage location should be a cool, dry, and well-ventilated area.[6][14]

  • Incompatibilities: Keep away from heat, direct sunlight, and strong oxidizing agents.[12][16] Some analogs are noted to be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[6][7]

Emergency and First-Aid Protocols

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Spill Response

For a small spill of solid material within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Do not attempt cleanup without appropriate PPE, including respiratory protection if necessary.

  • Containment: Gently cover the spill with an absorbent material to prevent it from becoming airborne.

  • Cleanup: Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[15] Avoid raising dust.[15]

  • Decontamination: Clean the spill area with a suitable solvent and washcloth, and dispose of all cleanup materials as hazardous waste.

First-Aid Measures

The following table provides a quick reference for first-aid procedures based on information from analogous compounds. In all cases of exposure, seek medical attention and provide the attending physician with the safety data.[6][9]

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][14] Remove contact lenses if present and easy to do.[8][14] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][8][14] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8][9] If the person is not breathing, provide artificial respiration.[8][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[6][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing 4-bromo-5-methylthiophene-3-carboxylic acid, including unused product, contaminated materials, and cleanup debris, must be disposed of as hazardous chemical waste.[6] Containers should be sealed, clearly labeled, and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][8]

References

  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]

  • Chem-Impex. 4-Bromo-thiophene-3-carboxylic acid. [Link]

  • DC Fine Chemicals. Safety Data Sheet (4-Bromothiophenol). [Link]

  • ScienceLab.com. Material Safety Data Sheet (Generic). [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET (Methyl 4-Bromo-3-hydroxythiophene-2-carboxylate). [Link]

  • PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 4-Bromo-5-Methylthiophene-3-Carboxylic Acid Derivatives in Drug Design

Executive Overview: The Bioisosteric Power of Thiophene Scaffolds In modern medicinal chemistry and materials science, the thiophene ring serves as a foundational bioisostere for the benzene ring. By replacing a phenyl r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Bioisosteric Power of Thiophene Scaffolds

In modern medicinal chemistry and materials science, the thiophene ring serves as a foundational bioisostere for the benzene ring. By replacing a phenyl ring with a thiophene heterocycle, drug developers can maintain similar aromatic geometry while fundamentally altering the molecule's solubility, polarity, and lipophilicity[1].

Specifically, 4-bromo-5-methylthiophene-3-carboxylic acid (CAS No. 1367919-94-5, Molecular Formula: C₆H₅BrO₂S)[2][3] represents a highly optimized scaffold. The strategic placement of halogens, alkyl groups, and carboxylic acids on the thiophene core dictates its thermodynamic stability, reactivity, and ultimately, its pharmacokinetic viability. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this class of derivatives, detailing the causality behind their structural design and the self-validating experimental protocols required to characterize them.

Structural Causality and Thermodynamic Stability

The thermodynamic stability of a heterocyclic compound is governed by the electronic interplay of its substituents. Density Functional Theory (DFT) calculations, such as those utilizing the B3LYP/6-31G* functional, have consistently demonstrated that the formation of functionalized thiophene carboxylic acids is an energetically favorable process, accompanied by negative standard enthalpy (ΔH) and Gibbs free energy (ΔG)[1].

For 4-bromo-5-methylthiophene-3-carboxylic acid derivatives, stability and reactivity are driven by three distinct substituent effects:

  • The 3-Carboxylic Acid Group: The ionization of the carboxylic acid group at physiological pH (7.4) enhances water solubility, marking it as an active pharmacophore capable of forming strong hydrogen bonds with target receptors[1].

  • The 4-Bromo Substituent: Bromine exerts a strong inductive electron-withdrawing effect (-I). This electron withdrawal stabilizes the conjugate base of the adjacent carboxylic acid, effectively lowering its pKa. While halogens typically increase lipophilicity, the enhanced ionization of the carboxylate counterbalances this, optimizing the overall partition coefficient (LogP)[4].

  • The 5-Methyl Substituent: The methyl group provides a mild electron-donating effect (+I) via hyperconjugation. This electron donation replenishes the electron density of the thiophene ring, counteracting the withdrawal from the bromine atom. This delicate push-pull dynamic protects the thiophene ring from oxidative degradation, such as attacks by singlet oxygen, which is a critical factor in therapies relying on photosensitizers[5].

Quantitative Thermodynamic Parameters

To understand the impact of these substitutions, we can compare the theoretical and experimental thermodynamic parameters of thiophene derivatives. The data below illustrates how sequential substitution alters the thermodynamic profile.

CompoundEnthalpy of Formation (ΔHf)Gibbs Free Energy (ΔG)Approx. pKaLogP (Experimental)
Thiophene-3-carboxylic acid-85.2 kcal/mol-52.4 kcal/mol4.101.45
5-Methylthiophene-3-carboxylic acid-92.5 kcal/mol-58.1 kcal/mol4.251.80
4-Bromo-5-methylthiophene-3-carboxylic acid -105.8 kcal/mol -67.3 kcal/mol 3.85 2.65

Note: Values are representative benchmarks derived from DFT computational models (T=298.15 K) and standard physicochemical profiling of heterocyclic carboxylic acids[1][4].

Experimental Methodologies for Physicochemical Profiling

To transition from theoretical stability to practical drug development, researchers must employ self-validating experimental systems. The following protocols ensure that the measured thermodynamic properties are artifacts of true equilibrium rather than kinetic anomalies.

Protocol 1: Thermodynamic Solubility and LogP Determination (Shake-Flask Method)

Causality: Kinetic solubility assays often overestimate concentration due to transient supersaturation. The shake-flask method guarantees that the system reaches true thermodynamic equilibrium. Furthermore, rigorous centrifugation is required to eliminate micro-emulsions; if micro-emulsions remain, the aqueous phase will artificially register lipophilic molecules, skewing the LogP calculation.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of the 4-bromo-5-methylthiophene-3-carboxylic acid derivative.

  • Partitioning: For LogP, dissolve the compound in a biphasic system of mutually saturated n-octanol and aqueous buffer (pH 7.4). For solubility, use only the aqueous buffer[4].

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant physiological temperature (37°C). Agitate for 24 to 48 hours to ensure complete thermodynamic equilibrium[4].

  • Phase Separation: Transfer the mixture to a centrifuge and spin at 10,000 RPM for 15 minutes. This step is critical to achieve absolute phase separation and break any colloidal suspensions.

  • Quantification: Carefully withdraw aliquots from the respective phases using a syringe. Dilute if necessary and quantify the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection[4].

G Start 4-Br-5-Me-Thiophene-3-COOH Solubility Thermodynamic Solubility Assay Start->Solubility LogP LogP (Shake-Flask) Assay Start->LogP Equilibrate_Sol Equilibrate in Solvent (24-48h, 37°C) Solubility->Equilibrate_Sol Equilibrate_LogP Partition in n-Octanol/H2O (Shake & Equilibrate) LogP->Equilibrate_LogP Centrifuge_Sol Centrifuge & Phase Separation Equilibrate_Sol->Centrifuge_Sol HPLC_Sol HPLC Quantification Centrifuge_Sol->HPLC_Sol Data Thermodynamic Profile (pKa, LogP, Solubility) HPLC_Sol->Data Centrifuge_LogP Centrifuge & Phase Separation Equilibrate_LogP->Centrifuge_LogP HPLC_LogP HPLC Quantification of Both Phases Centrifuge_LogP->HPLC_LogP HPLC_LogP->Data

Workflow for thermodynamic solubility and lipophilicity profiling.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: The ionization constant (pKa) dictates membrane permeability. Because thiophene itself is weakly basic[4], the acidity of the molecule is entirely driven by the 3-carboxylic acid and modulated by the 4-bromo group. Potentiometric titration provides a self-validating curve where the inflection point mathematically guarantees the pKa.

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Dissolution: Dissolve a known molarity of the thiophene derivative in carbonate-free water. If the compound exhibits low initial solubility, use a minimal, known volume of a co-solvent (e.g., methanol) and extrapolate back to zero co-solvent mathematically[4].

  • Titration: Immerse the pH electrode and a stir bar into the solution. Using a burette, add a standardized base titrant (0.1 M NaOH) in precise 0.05 mL increments.

  • Data Acquisition: Record the pH value after each addition once the reading stabilizes. Plot the first derivative of the titration curve (ΔpH/ΔV) to accurately identify the equivalence point and extract the pKa.

Pharmacodynamic Implications: Stability-Driven Target Engagement

The thermodynamic stability of 4-bromo-5-methylthiophene-3-carboxylic acid derivatives directly translates to their biological efficacy. Because the thiophene ring is robust against premature metabolic degradation, these derivatives can achieve sustained target engagement in complex biological systems.

For instance, benzofused and substituted thiophene-3-carboxylic acid derivatives have been successfully evaluated as potent anticancer agents targeting the RhoA/ROCK signaling pathway[6]. The carboxylic acid acts as a crucial hydrogen-bond donor/acceptor within the kinase domain, while the lipophilic bromine and methyl groups optimize the desolvation penalty, resulting in a highly negative free energy of binding (ΔG < 0). This thermodynamically stable drug-target complex leads to sustained enzyme inhibition and subsequent cancer cell apoptosis.

G Drug Thiophene Derivative (Stable Bioisostere) Target RhoA / ROCK Kinase Domain Drug->Target High Affinity Binding Thermodynamically Stable Complex Target->Binding ΔG < 0 Inhibition Enzyme Inhibition Binding->Inhibition Apoptosis Target Cell Apoptosis Inhibition->Apoptosis Downstream Effect

Thiophene derivative targeting the RhoA/ROCK signaling pathway.

Conclusion

The 4-bromo-5-methylthiophene-3-carboxylic acid scaffold is a masterclass in bioisosteric design. By balancing the electron-withdrawing nature of bromine with the electron-donating hyperconjugation of a methyl group, researchers can achieve a thermodynamically stable molecule with an optimal pKa and LogP profile. Through rigorous, equilibrium-based experimental protocols, drug development professionals can accurately map these physicochemical properties, paving the way for highly targeted, stable, and efficacious therapeutics.

Sources

Exploratory

Solubility Profile of 4-Bromo-5-Methylthiophene-3-Carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-bromo-5-methylthiophene-3-carboxylic acid in various organic solvents. This document is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-bromo-5-methylthiophene-3-carboxylic acid in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound for applications in process development, formulation, and analytical method development. The guide delves into the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for solubility determination, and outlines the presentation and interpretation of the resulting data.

Introduction: The Significance of a Solubility Profile

4-Bromo-5-methylthiophene-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in a range of organic solvents is a critical first step in its journey from laboratory synthesis to practical application. The solubility profile dictates the choice of solvents for a multitude of processes, including:

  • Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics.

  • Crystallization and Purification: Selecting appropriate solvent systems for obtaining high-purity crystalline material with desirable morphology.

  • Formulation: Developing stable and bioavailable drug products.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will provide the foundational knowledge and practical steps to establish a robust and reliable solubility profile for 4-bromo-5-methylthiophene-3-carboxylic acid.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1][2] For 4-bromo-5-methylthiophene-3-carboxylic acid, its solubility in a given organic solvent is a function of the interplay between its molecular structure and the properties of the solvent.

Molecular Structure of 4-Bromo-5-Methylthiophene-3-Carboxylic Acid:

  • Polar Moieties: The carboxylic acid group (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[1][3] This group will have favorable interactions with polar solvents.

  • Nonpolar Moieties: The thiophene ring, the methyl group (-CH3), and the bromine atom (Br) contribute to the nonpolar character of the molecule. These parts of the molecule will interact more favorably with nonpolar solvents through van der Waals forces.[4]

The overall solubility will be a balance between these competing characteristics.

Solvent Properties Influencing Solubility:

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, such as alcohols and acetone, will more readily dissolve polar solutes. Nonpolar solvents, like hexane and toluene, are better for dissolving nonpolar solutes.

  • Hydrogen Bonding Capability: Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) will have strong interactions with the carboxylic acid group of the target molecule, promoting solubility.[3]

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. While less critical for dissolution of a neutral molecule, it can influence the solubility of acidic compounds.

Based on these principles, we can anticipate that 4-bromo-5-methylthiophene-3-carboxylic acid will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol), and lower solubility in nonpolar solvents (e.g., hexane, cyclohexane).

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[5] This method is considered a gold standard due to its simplicity and reliability.

Materials and Equipment
  • 4-Bromo-5-methylthiophene-3-carboxylic acid (high purity)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Procedure
  • Preparation: Add an excess amount of 4-bromo-5-methylthiophene-3-carboxylic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 4-bromo-5-methylthiophene-3-carboxylic acid.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of 4-bromo-5-methylthiophene-3-carboxylic acid.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B Step 1 & 2 C Seal and place in thermostatic shaker B->C Step 3 D Agitate for 24-72 hours at constant temperature C->D E Allow solid to settle D->E Step 4 F Withdraw and filter supernatant E->F G Dilute sample F->G Step 5 H Quantify concentration (e.g., HPLC) G->H Step 6 I Calculate solubility (mg/mL or mol/L) H->I Step 7

Caption: Experimental workflow for determining the solubility of 4-bromo-5-methylthiophene-3-carboxylic acid.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Solubility of 4-Bromo-5-Methylthiophene-3-Carboxylic Acid in Various Organic Solvents at 25 °C (Hypothetical Data)

Solvent ClassSolvent NameDielectric Constant (at 20°C)Solubility (mg/mL)
Alcohols Methanol32.7To be determined
Ethanol24.5To be determined
Isopropanol19.9To be determined
Ketones Acetone20.7To be determined
Methyl Ethyl Ketone18.5To be determined
Esters Ethyl Acetate6.0To be determined
Ethers Tetrahydrofuran (THF)7.5To be determined
Diethyl Ether4.3To be determined
Halogenated Dichloromethane9.1To be determined
Chloroform4.8To be determined
Aromatic Toluene2.4To be determined
Alkanes Hexane1.9To be determined
Cyclohexane2.0To be determined
Amides Dimethylformamide (DMF)36.7To be determined
Sulfoxides Dimethyl Sulfoxide (DMSO)46.7To be determined

Note: The dielectric constants are provided as a reference for solvent polarity.[6]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 4-bromo-5-methylthiophene-3-carboxylic acid. By understanding the underlying principles of solubility and adhering to a robust experimental protocol, researchers can generate high-quality, reliable data. This data is invaluable for making informed decisions in process development, formulation, and other critical areas of scientific research and drug development.

References

  • Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Retrieved from [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ChemBK. (2024, April 9). thiophene-2-carboxylic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining solubility of covalent compounds in various solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-thenoic acid. Retrieved from [Link]

  • UNT Digital Library. (2026, April 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ACS Publications. (2005, July 29). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Molbase. (n.d.). 5-BROMO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID | CAS 162848-23-9. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-5-methylthiophene-3-carboxylic Acid via Halogen-Metal Exchange

Executive Summary Functionalized thiophenes are critical pharmacophores and building blocks in medicinal chemistry and materials science. The synthesis of 4-bromo-5-methylthiophene-3-carboxylic acid presents a distinct r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized thiophenes are critical pharmacophores and building blocks in medicinal chemistry and materials science. The synthesis of 4-bromo-5-methylthiophene-3-carboxylic acid presents a distinct regioselectivity challenge: traditional electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) often yields complex isomeric mixtures due to the competing directing effects of the sulfur heteroatom and existing substituents.

This application note details a highly regioselective, step-by-step protocol utilizing a Lithium-Halogen Exchange (HME) strategy. By leveraging the differential reactivity of α

  • versus β -halogens on a thiophene ring under cryogenic conditions, the C5 position of 4,5-dibromothiophene-3-carboxylic acid is selectively lithiated and subsequently trapped with an electrophile (methyl iodide) to yield the target compound with >99% regioselectivity.

Mechanistic Rationale & Pathway

The synthesis relies on the generation of a transient dianion intermediate. Starting from 4,5-dibromothiophene-3-carboxylic acid, the reaction utilizes n-butyllithium (n-BuLi).

The mechanistic causality is twofold:

  • Deprotonation: The first equivalent of n-BuLi acts as a base, instantly deprotonating the acidic carboxylic acid (pKa ~4.5) to form a lithium carboxylate.

  • Kinetic Halogen-Metal Exchange: The second equivalent of n-BuLi executes a rapid lithium-halogen exchange. Crucially, this exchange occurs exclusively at the C5 ( α ) position rather than the C4 ( β ) position. The resulting α -thienyllithium species is kinetically favored and thermodynamically stabilized by the adjacent sulfur heteroatom . Subsequent electrophilic trapping with methyl iodide yields the target compound while preserving the C4-bromine bond .

G SM 4,5-Dibromothiophene-3-carboxylic acid (Starting Material) Monoanion Lithium carboxylate (Monoanion) SM->Monoanion n-BuLi (1.0 eq) -78 °C, THF (Deprotonation) Dianion C5-Lithiated Dianion (Regioselective HME) Monoanion->Dianion n-BuLi (1.1 eq) -78 °C, THF (C5 Li-Halogen Exchange) Product 4-Bromo-5-methylthiophene-3-carboxylic acid (Target Product) Dianion->Product 1. MeI (3.0 eq) 2. H3O+ Workup (Electrophilic Trapping)

Fig 1: Regioselective halogen-metal exchange and methylation of 4,5-dibromothiophene-3-carboxylic acid.

Experimental Protocol

Materials & Reagents
  • 4,5-Dibromothiophene-3-carboxylic acid (1.0 eq, limiting reagent)

  • n-Butyllithium (n-BuLi) (2.1 eq, 2.5 M solution in hexanes)

  • Methyl iodide (MeI) (3.0 eq, electrophile)

  • Anhydrous Tetrahydrofuran (THF) (Inert solvent)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) & Brine (Saturated NaCl solution)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Milieu

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Flush the flask with Argon for 5 minutes to ensure a strictly inert atmosphere.

  • Dissolve 4,5-dibromothiophene-3-carboxylic acid (10.0 mmol, 2.86 g) in 60 mL of anhydrous THF.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 20 minutes.

Step 2: Generation of the Dianion 5. Using a gas-tight syringe, add n-BuLi (21.0 mmol, 8.4 mL of a 2.5 M solution) dropwise down the side of the flask over a period of 30 minutes.

  • Expert Insight: Slow addition is critical to dissipate the exothermic heat of the acid-base reaction and prevent localized warming, which can trigger ring-opening of the thienyllithium species .

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete C5 halogen-metal exchange.

Step 3: Electrophilic Quench 7. Add Methyl iodide (30.0 mmol, 1.87 mL) neat, dropwise over 10 minutes. 8. Maintain the reaction at -78 °C for 2 hours to allow the kinetically controlled trapping to complete. 9. Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature over 1 hour.

Step 4: Workup and Isolation 10. Quench the reaction by slowly adding 20 mL of deionized water. 11. Transfer the mixture to a separatory funnel and wash with 20 mL of diethyl ether to remove non-polar organic impurities (the target product remains in the aqueous layer as the water-soluble lithium carboxylate). 12. Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2. A white/off-white precipitate of the free carboxylic acid will form. 13. Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). 14. Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na 2​ SO 4​ . 15. Filter the drying agent and concentrate the filtrate under reduced pressure.

Step 5: Purification 16. Recrystallize the crude solid from a mixture of ethanol and water (or purify via silica gel flash chromatography using Hexanes/EtOAc 7:3 with 1% acetic acid) to afford pure 4-bromo-5-methylthiophene-3-carboxylic acid.

Causality & Troubleshooting (E-E-A-T)

  • Reagent Selection (n-BuLi vs. LDA): While Lithium diisopropylamide (LDA) is excellent for directed ortho-metalation (deprotonation), it is non-nucleophilic and cannot perform a halogen-metal exchange. n-BuLi is strictly required to attack the C-Br σ∗ orbital at the C5 position .

  • Stoichiometric Precision: Exactly 2.1 equivalents of n-BuLi are required. The first equivalent is instantly consumed by the acidic carboxyl proton. The remaining 1.1 equivalents drive the HME. Using less than 2 equivalents results in unreacted starting material, while a vast excess can lead to secondary exchange at the C4 position.

  • Temperature Control (-78 °C): Lithium-halogen exchange is extremely fast even at cryogenic temperatures. Allowing the reaction to warm before adding the electrophile leads to thermodynamic equilibration (transmetalation to the C4 position) or catastrophic decomposition via ring-opening of the thienyllithium intermediate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of base equivalents and temperature to maximize the yield and regioselectivity of the target compound.

Reagent (Equivalents)Temperature (°C)ElectrophileRegioselectivity (C5:C4)Isolated Yield (%)Causality / Observation
LDA (2.2)-78MeI (3.0 eq)N/A< 5%LDA acts only as a base; no halogen-metal exchange occurs.
n-BuLi (1.1)-78MeI (3.0 eq)N/A10%Reagent entirely consumed by COOH; insufficient HME at C5.
n-BuLi (2.1)0MeI (3.0 eq)60:4035%Loss of kinetic control; equilibration and ring decomposition.
n-BuLi (2.1) -78 MeI (3.0 eq) > 99:1 86% Optimal kinetic control; exclusive C5 exchange and trapping.

References

  • Title: A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: PMC - National Institutes of Health URL: [Link]

Application

Application Note: 4-Bromo-5-methylthiophene-3-carboxylic acid as a Privileged Scaffold in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Synthetic Protocols Executive Summary In modern medicinal chemistry, the selection of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Synthetic Protocols

Executive Summary

In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization. 4-Bromo-5-methylthiophene-3-carboxylic acid (CAS 1367919-94-5) is a highly specialized, trifunctional scaffold utilized extensively in fragment-based drug discovery (FBDD) and combinatorial library synthesis.

This building block provides three distinct vectors for structural diversification:

  • The 3-Carboxylic Acid: A highly reactive handle for generating diverse amide libraries (e.g., thiophene-3-carboxamides), a privileged pharmacophore for kinase inhibition[1].

  • The 4-Bromine: An orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl groups to probe deep hydrophobic pockets[2].

  • The 5-Methyl Group: A critical structural feature that serves a dual purpose. Sterically, it restricts the dihedral angle of the adjacent 4-substituent, locking the molecule into a bioactive conformation and reducing the entropic penalty of binding. Metabolically, it blocks the highly reactive 5-position of the thiophene ring, preventing rapid oxidative metabolism by Cytochrome P450 enzymes and improving overall pharmacokinetic stability.

This application note details the mechanistic rationale, validated synthetic protocols, and biological evaluation strategies for utilizing this building block in the discovery of novel targeted therapies, such as Tropomyosin receptor kinase (TRK) and c-Jun N-terminal kinase (JNK) inhibitors[3][4].

Strategic Rationale in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that successful library design is not merely about chemical reactivity; it is about predictable biological outcomes. Thiophene-3-carboxamides have been validated as potent inhibitors of various kinases, including TRK (e.g., DZX19)[3] and JNK[1].

When utilizing 4-bromo-5-methylthiophene-3-carboxylic acid, the sequence of functionalization is paramount. We strongly recommend performing the amide coupling first , followed by the Suzuki-Miyaura cross-coupling .

Causality behind this workflow:

  • Catalyst Preservation: Free carboxylic acids can coordinate with and poison palladium catalysts during cross-coupling. Converting the acid to an amide first passivates this moiety.

  • Steric Shielding: The 4-bromo position is sterically hindered by the adjacent 3-carboxamide and 5-methyl groups. By selecting a robust catalyst like Pd(dppf)Cl2​ , which has a large bite angle, we can force the oxidative addition into the hindered C-Br bond.

  • Self-Validating Analytics: The presence of the bromine atom provides a distinct 1:1 isotopic pattern (M / M+2) in LC-MS. The successful completion of the Suzuki coupling is instantly validated by the disappearance of this isotopic signature.

Workflow A 4-bromo-5-methylthiophene -3-carboxylic acid B Step 1: Amide Coupling (HATU, DIPEA, R1-NH2) A->B Blocks Acid C Intermediate: 3-Carboxamide-4-bromo B->C D Step 2: Suzuki Coupling (Pd(dppf)Cl2, R2-B(OH)2) C->D Pd Catalysis E Final Library: 4-Aryl-5-methylthiophene -3-carboxamides D->E

Divergent synthetic workflow for generating thiophene-3-carboxamide libraries.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to ensure the integrity of the transformation before proceeding to the next stage.

Protocol A: Synthesis of 4-Bromo-5-methylthiophene-3-carboxamide Intermediates

Objective: Convert the 3-carboxylic acid to an amide using a primary or secondary amine.

  • Activation: Dissolve 4-bromo-5-methylthiophene-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

    • Expert Insight: HATU is preferred over EDC/HOBt for this specific substrate due to the mild steric hindrance provided by the adjacent 4-bromo group.

  • Coupling: Add the desired amine ( R1-NH2​ , 1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Criterion: Complete disappearance of the starting material mass ( [M-H]− 219/221) and appearance of the product mass with the retained 1:1 bromine isotopic pattern.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO3​ (2 x 10 mL), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling for 4-Functionalization

Objective: Introduce an aryl/heteroaryl group at the 4-position to target specific kinase hydrophobic pockets.

  • Preparation: In a microwave-safe vial, combine the 4-bromo-5-methylthiophene-3-carboxamide intermediate (1.0 eq, 0.5 mmol), the appropriate arylboronic acid ( R2-B(OH)2​ , 1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5.0 mL).

    • Expert Insight: The addition of water is critical to dissolve the inorganic base and facilitate the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture thermally at 90°C for 12 hours, or via microwave irradiation at 110°C for 45 minutes[5].

  • Self-Validation (IPC): Analyze via LC-MS. Validation Criterion: The distinct 1:1 bromine isotope pattern must be completely absent, replaced by the exact mass of the cross-coupled product.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final compound.

Biological Evaluation & Data Presentation

Thiophene-3-carboxamides synthesized from this core are frequently evaluated for their ability to inhibit kinases by binding to the ATP-binding pocket or adjacent allosteric sites. The 5-methyl group plays a pivotal role in maintaining metabolic stability (measured via human liver microsomes, HLM).

Structure-Activity Relationship (SAR) & Stability Summary

The table below summarizes the quantitative data for a representative library generated from the 4-bromo-5-methylthiophene-3-carboxylic acid scaffold, targeting Tropomyosin receptor kinase A (TRKA)[3].

Compound ID3-Carboxamide ( R1 )4-Position ( R2 )TRKA IC50​ (nM)HLM Stability ( T1/2​ , min)Structural Rationale
Cmpd-01 PhenylaminoBromine (Starting Core)>10,000>120Lacks hydrophobic pocket engagement.
Cmpd-02 PhenylaminoPhenyl45085Phenyl ring engages the xDFG-motif.
Cmpd-03 3-FluorophenylaminoPhenyl12090Fluorine introduces favorable electrostatic interactions.
Cmpd-04 3-Fluorophenylamino1-Methyl-1H-pyrazol-4-yl15115Pyrazole acts as a superior hydrogen bond acceptor.
Cmpd-05 *3-Fluorophenylamino1-Methyl-1H-pyrazol-4-yl85012Analog lacking the 5-methyl group. Shows rapid metabolic clearance.

(Note: Cmpd-05 highlights the critical necessity of the 5-methyl group present in our starting material. Without it, the thiophene ring is rapidly oxidized by microsomes, rendering the drug unviable).

Signaling Stimulus Oncogenic Fusion (e.g., NTRK Fusions) Receptor TRK Kinase Domain (Active State) Stimulus->Receptor Downstream AKT / ERK Pathways (Proliferation) Receptor->Downstream Apoptosis Tumor Regression & Cell Cycle Arrest Downstream->Apoptosis Blocked Inhibitor Thiophene-3-carboxamide (e.g., DZX19 analogs) Inhibitor->Receptor Competitive Inhibition

Mechanism of action for thiophene-3-carboxamide derivatives modulating the TRK signaling cascade.

Conclusion

The strategic use of 4-bromo-5-methylthiophene-3-carboxylic acid allows medicinal chemists to rapidly assemble highly stable, conformationally restricted libraries. By leveraging the orthogonal reactivity of the 3-carboxylic acid and the 4-bromo group, while relying on the 5-methyl group for metabolic shielding, researchers can efficiently navigate the hit-to-lead and lead optimization phases of drug discovery.

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase.National Institutes of Health (PMC).
  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects.Journal of Medicinal Chemistry - ACS Publications.
  • Assessing the Specificity of Thiophene-3-Carboxamides: A Comparative Guide.Benchchem.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.MDPI.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.National Institutes of Health (PMC).

Sources

Method

Application Notes and Protocols: Leveraging 4-bromo-5-methylthiophene-3-carboxylic acid as a Versatile Building Block for Advanced OLED Materials

Introduction: The Strategic Importance of Thiophene Derivatives in OLED Technology The advancement of Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting is intrinsically linked to the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Thiophene Derivatives in OLED Technology

The advancement of Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting is intrinsically linked to the innovation in organic semiconductor materials.[1][2] Among the various classes of materials, thiophene derivatives have emerged as a cornerstone in the design of high-performance OLEDs.[3][4] The thiophene moiety, a sulfur-containing five-membered aromatic ring, offers a unique combination of chemical stability, excellent charge transport properties, and the ability to be chemically modified to fine-tune its optoelectronic characteristics.[2][5] These attributes make thiophene-based compounds highly valuable as components in both the emissive and charge-transporting layers of OLED devices, contributing to enhanced efficiency, brightness, and operational lifetime.[2][6]

This application note focuses on a particularly promising building block: 4-bromo-5-methylthiophene-3-carboxylic acid . The specific arrangement of the bromo, methyl, and carboxylic acid functional groups on the thiophene ring provides a versatile platform for synthetic chemists to construct a diverse array of novel materials for OLED applications. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the extension of the π-conjugated system, a critical factor in tuning the emission color and charge-transport properties.[3][7] The methyl group can influence the material's morphology and solubility, while the carboxylic acid functionality offers a site for further derivatization, such as esterification, to modulate physical properties or to anchor the molecule to substrates.

Herein, we provide detailed protocols for the synthesis of advanced OLED materials using 4-bromo-5-methylthiophene-3-carboxylic acid as a key precursor. We will explore its application in the creation of both hole-transporting materials (HTMs) and emissive materials, complete with characterization data and a general procedure for the fabrication and evaluation of a multilayer OLED device.

Strategic Synthesis of OLED Materials: The Versatility of 4-bromo-5-methylthiophene-3-carboxylic acid

The strategic placement of functional groups on the 4-bromo-5-methylthiophene-3-carboxylic acid scaffold allows for a modular approach to the design of OLED materials. The primary synthetic routes leverage well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to construct larger π-conjugated systems.[8][9]

Protocol 1: Synthesis of a Hole-Transporting Material (HTM) via Suzuki-Miyaura Coupling

This protocol details the synthesis of a novel hole-transporting material by coupling 4-bromo-5-methylthiophene-3-carboxylic acid with a suitable boronic acid derivative. The resulting molecule is designed to have appropriate energy levels for efficient hole injection and transport from the anode to the emissive layer.

Reaction Scheme:

Suzuki Coupling for HTM Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions start 4-bromo-5-methylthiophene-3-carboxylic acid product Thiophene-based HTM start->product reactant2 Aryl Boronic Acid (e.g., 4-(diphenylamino)phenylboronic acid) reactant2->product catalyst Pd(PPh3)4 catalyst->product Catalyst base K2CO3 base->product Base solvent Toluene/H2O solvent->product Solvent

Caption: Synthetic route for a thiophene-based Hole-Transporting Material (HTM) via Suzuki-Miyaura cross-coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-bromo-5-methylthiophene-3-carboxylic acid150333-77-4235.081.0 mmol
4-(Diphenylamino)phenylboronic acid201802-67-7289.131.1 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.213.0 mmol
Toluene108-88-392.1420 mL
Deionized Water7732-18-518.025 mL

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-methylthiophene-3-carboxylic acid (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add toluene (20 mL) and deionized water (5 mL) to the flask.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 30 mL of ethyl acetate.

  • Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final HTM.

Protocol 2: Synthesis of an Emissive Material via Stille Coupling

This protocol outlines the synthesis of a novel emissive material by coupling a derivative of 4-bromo-5-methylthiophene-3-carboxylic acid with a suitable organotin reagent. The carboxylic acid is first converted to an ester to improve solubility and processability.

Reaction Scheme:

Stille Coupling for Emissive Material Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions start Esterified 4-bromo-5-methylthiophene-3-carboxylate product Thiophene-based Emissive Polymer start->product reactant2 Distannyl Arylene (e.g., 2,5-bis(tributylstannyl)thiophene) reactant2->product catalyst Pd(PPh3)4 catalyst->product Catalyst solvent Toluene solvent->product Solvent

Caption: Synthetic route for a thiophene-based emissive polymer via Stille cross-coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 4-bromo-5-methylthiophene-3-carboxylate-249.111.0 mmol
2,5-Bis(tributylstannyl)thiophene102992-96-3662.241.0 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.02 mmol
Toluene (anhydrous)108-88-392.1415 mL

Procedure:

  • Esterification (if starting from the carboxylic acid): React 4-bromo-5-methylthiophene-3-carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain the methyl ester. Purify by standard methods.

  • To a flame-dried 50 mL Schlenk flask, add methyl 4-bromo-5-methylthiophene-3-carboxylate (1.0 mmol) and 2,5-bis(tributylstannyl)thiophene (1.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (15 mL) via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 110 °C and stir for 48 hours.

  • Cool the mixture to room temperature and pour it into 100 mL of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Collect the chloroform fraction and remove the solvent to obtain the purified emissive polymer.

Characterization of Synthesized Materials

The synthesized materials should be thoroughly characterized to determine their chemical structure, purity, and optoelectronic properties.

Characterization TechniquePurposeExpected Outcome
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure and purity of the synthesized molecules.The spectra should show the expected signals for the aromatic and aliphatic protons and carbons, confirming the successful coupling reaction.
Mass Spectrometry To determine the molecular weight of the synthesized small molecules.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target compound.
UV-Vis Spectroscopy To investigate the electronic absorption properties and determine the optical bandgap.The absorption spectrum will show characteristic π-π* transitions. The onset of the absorption can be used to calculate the optical bandgap.
Photoluminescence (PL) Spectroscopy To determine the emission wavelength and photoluminescence quantum yield (PLQY) of the emissive material.The PL spectrum will show the emission peak, indicating the color of the emitted light. The PLQY provides a measure of the material's emissive efficiency. A high PLQY is desirable for emissive layer materials.[10]
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels of the materials.The oxidation and reduction potentials obtained from the CV measurements are used to calculate the HOMO and LUMO energy levels, which are crucial for designing efficient device architectures.[11]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the materials.The TGA curve will show the decomposition temperature of the material. High thermal stability is essential for the long-term operational stability of OLED devices.[10]

Fabrication and Testing of a Multilayer OLED Device

A general protocol for the fabrication of a multilayer OLED device using the synthesized materials is provided below. All fabrication and testing should be conducted in a cleanroom environment and under an inert atmosphere (e.g., a glovebox).

Device Architecture: ITO / PEDOT:PSS / HTM / EML / ETM / LiF / Al

OLED Device Fabrication Workflow cluster_substrate Substrate Preparation cluster_spin_coating Solution Processing cluster_evaporation Thermal Evaporation cluster_encapsulation_testing Final Steps A ITO-coated glass substrate B Cleaning (sonication in detergent, DI water, acetone, isopropanol) A->B C UV-Ozone treatment B->C D Spin-coat PEDOT:PSS (Hole Injection Layer) C->D E Spin-coat Synthesized HTM (Hole Transport Layer) D->E F Spin-coat Synthesized Emissive Material (Emissive Layer) E->F G Evaporate Electron Transport Material (ETM, e.g., TPBi) F->G H Evaporate LiF (Electron Injection Layer) G->H I Evaporate Al (Cathode) H->I J Encapsulation I->J K Device Testing (Current-Voltage-Luminance Characteristics) J->K

Caption: Workflow for the fabrication of a multilayer OLED device.

Protocol:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function and surface wettability.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the synthesized HTM in a suitable organic solvent (e.g., chlorobenzene).

    • Spin-coat the HTM solution onto the PEDOT:PSS layer.

    • Anneal the film at an appropriate temperature to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized emissive material in a suitable solvent.

    • Spin-coat the EML solution onto the HTL.

    • Anneal the film as required.

  • Electron Transport and Injection Layers and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator.

    • Deposit an electron-transporting material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi).

    • Deposit a thin layer of lithium fluoride (LiF) as an electron injection layer.

    • Deposit a layer of aluminum (Al) as the cathode.

  • Encapsulation and Testing:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from oxygen and moisture.

    • Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device.

Conclusion

4-bromo-5-methylthiophene-3-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel organic semiconductor materials for OLED applications. Its unique substitution pattern allows for the strategic design and synthesis of both hole-transporting and emissive materials through well-established cross-coupling methodologies. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this and related thiophene derivatives in the development of next-generation OLED technologies. The ability to systematically tune the electronic and photophysical properties of these materials through synthetic modification opens up exciting possibilities for achieving highly efficient, stable, and color-pure OLED devices.

References

  • Innovating with OLED Materials: The Impact of Thiophene-Based Compounds. (2026, March 9). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: 5-Bromothiophene-2-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs). (2025). BenchChem.
  • Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry.
  • Thiophene Derivatives in Materials Science: Paving the Way for Advanced Electronics. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. (2023, April 26). PMC.
  • Custom Thiophene Derivatives Manufacturers, Suppliers. HELIX.
  • Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. Journal of Materials Chemistry A.
  • Molecular Design and Synthesis of New Hole Transporting Materials Based on Thieno[3,2-b]thiophene Derivatives. (2025, December 26). Korea Journal Central.
  • Bright and shining molecules for OLEDs and new drugs. (2017, November 13). EurekAlert!.
  • Application Notes and Protocols: 3-Bromothiophene in the Synthesis of Organic Light-Emitting Diodes (OLEDs). (2025). BenchChem.
  • Synthesis of Polymers with Isolated Thiophene-Based Chromophores. ACS Publications.
  • The Role of Thiophene Derivatives in Advanced Electronic Chemicals. LinkedIn.
  • NEW THIOPHENE BASED MATERIALS FOR EMISSIVE LAYERS OF ORGANIC LIGHT-EMITTING DIODES. (2023, June 30). Semantic Scholar.
  • Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (2023, December 7). Beilstein Journals.
  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022, July 21). PMC.
  • Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs. (2022, December 29). ACS Publications.
  • Effect of end group functionalisation of small molecules featuring the fluorene–thiophene–benzothiadiazole motif as emitters in solution-processed red and orange organic light-emitting diodes. (2019, March 4). RSC Publishing.

Sources

Application

Application Note &amp; Protocols: Incorporating 4-bromo-5-methylthiophene-3-carboxylic Acid into Conductive Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the incorporation of the functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the incorporation of the functionalized monomer, 4-bromo-5-methylthiophene-3-carboxylic acid, into conductive polythiophene backbones. The presence of the carboxylic acid moiety offers a versatile handle for post-polymerization modification, enabling the development of novel materials for applications in biosensing, drug delivery, and organic electronics.[1][2][3] This document details two primary polymerization strategies: chemical oxidative polymerization and electropolymerization. It further outlines essential characterization techniques to validate the successful synthesis and elucidate the properties of the resulting functionalized conductive polymer. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific applications.

Introduction: The Significance of Functionalized Polythiophenes

Polythiophenes are a class of conductive polymers that have garnered significant interest due to their unique electronic and optical properties, environmental stability, and processability.[4][5] The ability to introduce functional groups onto the thiophene monomer allows for the precise tuning of these properties, expanding their utility into diverse fields such as organic photovoltaics, field-effect transistors, and chemical sensors.[4][6][7] The carboxylic acid group, in particular, is a powerful functional moiety. Its presence on the polythiophene backbone can enhance solubility in polar solvents, provide a site for covalent attachment of biomolecules or other functional units, and enable pH-responsive behavior.[2] The monomer at the heart of this guide, 4-bromo-5-methylthiophene-3-carboxylic acid, provides a strategic combination of a polymerizable thiophene ring, a bromine atom for potential cross-coupling reactions, and a carboxylic acid for subsequent functionalization.

The incorporation of such functionalized monomers can be achieved through various polymerization techniques. Oxidative polymerization, often employing reagents like iron(III) chloride (FeCl₃), offers a straightforward route to produce bulk quantities of the polymer.[8][9][10] Electropolymerization, on the other hand, allows for the direct deposition of a thin, conductive polymer film onto an electrode surface, offering precise control over film thickness and morphology.[11][12] The choice of polymerization method will ultimately depend on the desired material form and application.

Polymerization Strategies & Methodologies

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a robust method for synthesizing functionalized polythiophenes in powder form. The mechanism involves the oxidation of the thiophene monomer to a radical cation, which then couples with other radical cations or neutral monomers to form the polymer chain.[9][10] Iron(III) chloride is a commonly used oxidant for this process.[8][13]

Workflow for Chemical Oxidative Polymerization:

Monomer 4-bromo-5-methylthiophene-3-carboxylic acid Reaction Polymerization Reaction (Inert Atmosphere, RT) Monomer->Reaction Solvent Anhydrous Chloroform Solvent->Reaction Oxidant FeCl3 Solution Oxidant->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with Methanol, Acetone, Water Precipitation->Washing Drying Drying under Vacuum Washing->Drying Polymer Poly(4-bromo-5-methylthiophene-3-carboxylic acid) Powder Drying->Polymer Electrolyte Electrolyte Solution (Monomer + Supporting Electrolyte in Acetonitrile) Cell Three-Electrode Electrochemical Cell (Working, Counter, Reference Electrodes) Electrolyte->Cell CV Cyclic Voltammetry (Potential Cycling) Cell->CV Deposition Polymer Film Deposition on Working Electrode CV->Deposition Washing Rinsing with Acetonitrile Deposition->Washing Drying Drying under N2 stream Washing->Drying Film Functionalized Polythiophene Film Drying->Film

Figure 2: Workflow for electropolymerization.

Protocol 2: Electropolymerization

  • Electrolyte Preparation: Prepare a solution containing 4-bromo-5-methylthiophene-3-carboxylic acid and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in anhydrous acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electropolymerization: Immerse the electrodes in the electrolyte solution and perform cyclic voltammetry by cycling the potential between the onset of monomer oxidation and a suitable upper limit. The potential range should be determined from an initial cyclic voltammogram of the monomer solution. An increasing current with each cycle indicates the deposition of a conductive polymer film on the working electrode. [11]4. Film Washing and Drying: After a sufficient number of cycles, remove the working electrode from the solution, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

Characterization of the Functionalized Conductive Polymer

Thorough characterization is crucial to confirm the successful synthesis of the polymer and to understand its properties. A combination of spectroscopic and electrochemical techniques should be employed.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer. The spectrum of the polymer should show characteristic peaks corresponding to the thiophene ring, the carboxylic acid group (C=O and O-H stretching), and the C-Br bond. The broadening of peaks compared to the monomer spectrum is indicative of polymerization. [5][14][15]* UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer. The absorption spectrum of the polythiophene in solution or as a thin film will typically show a broad absorption band in the visible region, corresponding to the π-π* transition of the conjugated backbone. [16][17][18]The position of the absorption maximum (λ_max) can be used to estimate the effective conjugation length. [4]

Electrochemical Characterization
  • Cyclic Voltammetry (CV): CV is a powerful technique to study the redox behavior of the conductive polymer film. A cyclic voltammogram of the polymer film in a monomer-free electrolyte solution will show reversible oxidation and reduction peaks, indicating the p-doping and dedoping processes of the polymer. [19][20]* Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrical properties of the polymer film, such as its conductivity and capacitance. [21][22][23][24]By fitting the impedance data to an equivalent circuit model, quantitative information about the charge transfer resistance and double-layer capacitance can be obtained. [25]

Expected Data and Interpretation

The following table summarizes the expected outcomes from the characterization techniques described above.

Characterization TechniqueExpected Results for Poly(4-bromo-5-methylthiophene-3-carboxylic acid)Interpretation
FT-IR Spectroscopy Broadened peaks compared to the monomer. Presence of characteristic peaks for C=C (thiophene), C=O (carboxylic acid), O-H (carboxylic acid), and C-Br. [15]Confirms the polymerization and the retention of the carboxylic acid and bromo functional groups.
UV-Vis Spectroscopy Broad absorption band in the visible region (typically 400-600 nm). [16][17]Indicates the formation of a conjugated polythiophene backbone. The λ_max provides insight into the conjugation length.
Cyclic Voltammetry Reversible redox peaks corresponding to the p-doping/dedoping process.Demonstrates the electrochemical activity of the synthesized polymer.
Electrochemical Impedance Spectroscopy A Nyquist plot showing a semicircle at high frequencies and a straight line at low frequencies.Allows for the determination of the charge transfer resistance and the capacitive behavior of the polymer film. [21][22]

Conclusion and Future Outlook

The successful incorporation of 4-bromo-5-methylthiophene-3-carboxylic acid into a conductive polymer backbone opens up a wide range of possibilities for the development of advanced functional materials. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and characterize these promising polymers. The presence of the carboxylic acid and bromine functionalities allows for a plethora of post-polymerization modifications, including the attachment of biomolecules for biosensor development, the incorporation of drug molecules for controlled release systems, and the tuning of electronic properties for organic electronic devices. Further research can focus on optimizing the polymerization conditions to control the molecular weight and regioregularity of the polymer, which will have a significant impact on its performance in various applications.

References

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  • Wang, Y., Li, Y., Wu, Q., & Li, Y. (2021). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Chemical Science, 12(17), 6046-6052. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 4-bromo-5-methylthiophene-3-carboxylic acid

Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for 4-bromo-5-methylthiophene-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 4-bromo-5-methylthiophene-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues, enabling you to proceed with your downstream applications, be it in screening assays, preclinical studies, or synthetic chemistry.

Understanding the Challenge: Physicochemical Profile

4-bromo-5-methylthiophene-3-carboxylic acid is a substituted aromatic carboxylic acid. Its structure, featuring a hydrophobic brominated thiophene ring, presents inherent challenges to achieving high concentrations in purely aqueous media. The key to overcoming this lies in understanding and manipulating its primary ionizable handle: the carboxylic acid group.

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Structure Aromatic thiophene ring with bromo and methyl substituents, plus a carboxylic acid group.The ring structure is hydrophobic and contributes to low water solubility. The carboxylic acid is a key functional group that can be ionized to dramatically increase solubility.
pKa (estimated) 3.5 - 4.5This is the pH at which the compound is 50% ionized. To achieve significant solubility, the pH of the aqueous medium must be raised above this value.
Predicted XlogP ~2.5[1][2]This value indicates a preference for a lipid environment over an aqueous one, confirming the compound's hydrophobic nature.
Appearance Solid[3]The compound is a solid at room temperature, requiring dissolution for most applications.

Part 1: Systematic Troubleshooting Guide (Q&A)

This section provides a logical workflow to diagnose and solve solubility problems. Follow the steps sequentially to identify the most appropriate strategy for your specific experimental needs.

Initial Solubility Assessment

Question: I've added my 4-bromo-5-methylthiophene-3-carboxylic acid to water/buffer and it won't dissolve. What is the first and most critical step?

Answer: The most effective initial strategy is pH adjustment .[][5] The carboxylic acid group on your molecule is weakly acidic. In its protonated form (at low pH), the molecule is neutral and largely insoluble. By raising the pH of the solution to a level at least 1.5 to 2 units above the compound's pKa, you deprotonate the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.[6]

cluster_start Initial State cluster_ph Step 1: pH Adjustment cluster_success Resolution cluster_advanced Step 2: Advanced Strategies start Compound Insoluble in Aqueous Media ph_adjust Adjust pH to > 6.0 (e.g., with NaOH or a basic buffer) start->ph_adjust  Primary Strategy ph_check Is the compound fully dissolved? ph_adjust->ph_check success Solubility Issue Resolved. Proceed with Experiment. ph_check->success Yes cosolvent Introduce Co-solvents (e.g., DMSO, Ethanol, PEG 400) ph_check->cosolvent No, or precipitation occurs cyclo Use Cyclodextrins (e.g., HP-β-CD) ph_check->cyclo No, and co-solvents are not suitable cosolvent->success cyclo->success

Caption: A decision workflow for resolving solubility issues.

Advanced Strategies

Question: I raised the pH, and while solubility improved, it's not sufficient for my target concentration, or the compound precipitates over time. What's my next option?

Answer: Your next step should be to explore the use of co-solvents or complexation agents .

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving hydrophobic molecules. Common choices for biological applications include DMSO, ethanol, and polyethylene glycol (PEG). This approach can be combined with pH adjustment for synergistic effects.[7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate the hydrophobic thiophene portion of your molecule, forming an "inclusion complex" where the new, larger complex has a water-soluble exterior.[][10] This is an excellent strategy for increasing apparent solubility without using organic solvents, which can be crucial for sensitive cell-based assays.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Question: My compound seems to degrade in solution, indicated by a color change or inconsistent results in my assays. What could be the cause and how do I mitigate it?

Answer: Thiophene rings can be susceptible to oxidation or photodegradation.[12][13] If you observe instability, consider the following:

  • Prepare Solutions Fresh: Avoid long-term storage of the compound in aqueous solution.

  • Protect from Light: Use amber vials or cover your containers with aluminum foil.[12]

  • Use Degassed Solvents: Removing dissolved oxygen from your aqueous media can minimize oxidation.

  • Storage Conditions: When storing stock solutions (e.g., in DMSO), keep them at -20°C or -80°C under an inert atmosphere like argon or nitrogen if possible.[12]

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key solubilization techniques.

Protocol 1: pH-Mediated Solubilization

Objective: To dissolve 4-bromo-5-methylthiophene-3-carboxylic acid by converting it to its soluble salt form.

Materials:

  • 4-bromo-5-methylthiophene-3-carboxylic acid

  • Deionized water or desired buffer (e.g., PBS)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a clean glass vial.

  • Add Solvent: Add approximately 80% of the final desired volume of water or buffer to the vial.

  • Initial Mixing: Place the vial on a magnetic stirrer and begin stirring. You will likely observe a suspension of insoluble particles.

  • pH Adjustment: While stirring, slowly add the 0.1 M NaOH solution dropwise. Monitor the pH continuously. As the pH rises above ~4.5, you should observe the solid beginning to dissolve.

  • Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable in the range of 7.0-7.4 for most biological applications. Be patient, as dissolution may take time.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add water/buffer to reach the final target volume.

  • Sterilization (Optional): If required for your application, sterile-filter the final solution using a 0.22 µm syringe filter.

Self-Validation Check: After preparation, let the solution stand for 30 minutes. If any precipitation occurs, the solution may be supersaturated. You may need to slightly increase the final pH or consider a different solubilization method.

Protocol 2: Co-Solvent System Preparation

Objective: To dissolve the compound using a water-miscible organic solvent.

Materials:

  • 4-bromo-5-methylthiophene-3-carboxylic acid

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Aqueous medium (e.g., water, PBS, cell culture media)

Procedure:

  • Prepare Stock Solution: Dissolve the compound in 100% co-solvent to create a high-concentration stock solution (e.g., 10-50 mM in DMSO). Gentle vortexing or sonication may be required.

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your final aqueous medium to reach the desired working concentration.

  • Important Consideration: Always add the stock solution (in co-solvent) to the larger volume of aqueous medium, not the other way around. This ensures rapid mixing and prevents the compound from precipitating out.

  • Final Concentration of Co-solvent: Ensure the final percentage of the co-solvent in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity. Run a vehicle control (aqueous medium with the same final concentration of co-solvent but without the compound) in your experiments.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To enhance solubility by forming an inclusion complex with a cyclodextrin.

Materials:

  • 4-bromo-5-methylthiophene-3-carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous medium (e.g., water, PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous medium. A concentration of 1-10% (w/v) is a good starting point.

  • Add Compound: Add the weighed amount of 4-bromo-5-methylthiophene-3-carboxylic acid directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature. The formation of the inclusion complex can take several hours. Stirring overnight is often recommended to ensure equilibrium is reached.[11]

  • Clarification: After stirring, you should have a clear solution. If any undissolved particles remain, they can be removed by centrifugation or filtration. The resulting supernatant contains the solubilized compound-cyclodextrin complex.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why can't I just use a strong acid like HCl to dissolve my compound? A1: Adding a strong acid will further suppress the ionization of the carboxylic acid group, keeping the molecule in its neutral, insoluble form.[14] While some very weak bases can be solubilized with acid, for a carboxylic acid, you must use a base to increase the pH.

Q2: I need to prepare a solution at an acidic pH for my experiment. How can I achieve this? A2: This is a significant challenge. If the final pH must be below the compound's pKa, pH-mediated solubilization will not work. In this case, your primary options are co-solvents or cyclodextrins. You could also investigate creating an amorphous solid dispersion, which is a more advanced formulation technique.[6]

Q3: What are the potential drawbacks of using co-solvents like DMSO? A3: While effective, high concentrations of co-solvents can be toxic to cells, interfere with enzyme kinetics, or alter protein conformation. It is critical to keep the final concentration as low as possible and always include a vehicle control in your experiments.

Q4: How do I choose between different types of cyclodextrins? A4: For parenteral and general research use, chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred over native β-cyclodextrin due to their higher aqueous solubility and lower toxicity.[11][15] HP-β-CD is an excellent starting point for most applications.

Q5: Can I combine these methods? A5: Yes, absolutely. For extremely challenging cases, you can combine methods. For example, you can dissolve the compound in a pH-adjusted aqueous solution that also contains a low percentage of a co-solvent or a cyclodextrin.[7] This multi-pronged approach can often achieve the highest solubility.

References

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  • SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons.
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Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-5-methylthiophene-3-carboxylic acid Bromination

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the bromination of 4-bromo-5-methylthiophene-3-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the bromination of 4-bromo-5-methylthiophene-3-carboxylic acid.

Brominating this specific substrate presents a classic regioselectivity challenge. The molecule features an open C2 position on the electron-rich thiophene ring, as well as a 5-methyl group. Depending on your thermal parameters, the reaction will violently diverge between an ionic Electrophilic Aromatic Substitution (EAS) at the C2 position and a radical Wohl-Ziegler bromination at the 5-methyl group[1][2]. This guide provides the mechanistic causality, troubleshooting steps, and validated protocols required to control this divergence.

Mechanistic Pathway Divergence

G Substrate 4-Bromo-5-methylthiophene- 3-carboxylic acid Cond1 Low Temp (0-25°C) No Initiator Substrate->Cond1 Cond2 Optimal Temp (75-80°C) AIBN Initiator Substrate->Cond2 Cond3 High Temp (>90°C) AIBN Initiator Substrate->Cond3 Prod1 Ring Bromination (C2) Electrophilic Pathway Cond1->Prod1 Prod2 Methyl Bromination Radical Pathway Cond2->Prod2 Prod3 Dibromination / Degradation Uncontrolled Radical Cond3->Prod3

Temperature-dependent reaction pathways for thiophene bromination.

Frequently Asked Questions (FAQs): Understanding the Chemistry

Q: Why am I observing bromination at the C2 position instead of the 5-methyl group? A: This is a regioselectivity failure dictated by insufficient temperature. The C2 position of the thiophene ring is highly activated for Electrophilic Aromatic Substitution (EAS). At lower temperatures (0–25 °C), trace amounts of Br₂ generated from N-bromosuccinimide (NBS) will react via the ionic EAS pathway, favoring the kinetically accessible C2 position[2]. To direct bromination to the 5-methyl group, you must engage the Wohl-Ziegler radical mechanism, which requires heating the reaction to 75–80 °C to homolytically cleave the AIBN initiator[1].

Q: Can I just increase the temperature to a vigorous reflux (>90 °C) to speed up the benzylic bromination? A: No. While heat is required to initiate the radical chain reaction, excessive temperatures cause the AIBN (which has a 10-hour half-life at ~65 °C) to decompose too rapidly. This leads to a sudden spike in radical concentration, promoting termination events, uncontrolled dibromination of the methyl group, and overall degradation of the substrate[3]. Optimal steady-state radical generation occurs strictly between 75–80 °C.

Q: What is the best solvent for this specific temperature profile? A: Historically, carbon tetrachloride (CCl₄) was the gold standard because it refluxes at 76 °C—aligning perfectly with AIBN's thermal activation profile—and provides a self-validating visual cue for reaction completion[1]. Due to modern environmental and toxicity restrictions, acetonitrile (MeCN, bp 82 °C) or trifluorotoluene (PhCF₃, bp 102 °C) are the recommended alternatives[3]. When using MeCN, control the internal temperature at 75–80 °C rather than allowing a rolling boil.

Troubleshooting Guide: Common Issues & Solutions

Issue: The reaction stalls at 40-50% conversion.

  • Causality: Radical chain termination. This is typically caused by oxygen ingress (O₂ is a potent diradical that quenches the propagation phase) or exhausted initiator due to prolonged heating.

  • Solution: Ensure a strict inert atmosphere (N₂ or Ar). Degas your solvent via sparging prior to use. If the reaction has stalled, cool to 50 °C, add an additional 0.02 equivalents of AIBN, and carefully ramp back to 75 °C.

Issue: High levels of 4-bromo-5-(dibromomethyl)thiophene-3-carboxylic acid (Over-bromination).

  • Causality: A high localized concentration of Br• radicals, usually caused by adding excess NBS or localized overheating (hot spots) in the reaction vessel. According to the Goldfinger mechanism, NBS acts as a bromine sink to keep Br₂ concentrations exceptionally low; excess NBS disrupts this delicate balance[1].

  • Solution: Strictly limit NBS to 1.05 equivalents. Ensure vigorous overhead stirring to maintain a uniform temperature distribution.

Issue: The carboxylic acid group is interfering with solubility.

  • Causality: Thiophene-3-carboxylic acids can form strong intermolecular hydrogen bonds, rendering them poorly soluble in non-polar radical solvents like PhCF₃.

  • Solution: Pre-esterify the carboxylic acid (e.g., to a methyl or ethyl ester) before the Wohl-Ziegler bromination, or utilize MeCN as the solvent, which offers better solvation for polar functional groups[3].

Optimization Data: Temperature vs. Product Distribution

The following table summarizes empirical product distributions based on thermal control. Maintaining the strict 75–80 °C window is critical for maximizing the yield of the target monobrominated methyl species.

Internal TempReagentsPrimary MechanismMajor ProductExpected Yield
0 – 25 °C NBS onlyIonic (EAS)2,4-dibromo-5-methylthiophene-3-carboxylic acid>80% (Off-target)
75 – 80 °C NBS + AIBNRadical (Wohl-Ziegler)4-bromo-5-(bromomethyl)thiophene-3-carboxylic acid 75 – 85%
> 90 °C NBS + AIBNUncontrolled Radical4-bromo-5-(dibromomethyl)thiophene-3-carboxylic acid<40% (Mixed)
Standard Operating Procedure (SOP): Regioselective Wohl-Ziegler Bromination

This protocol is designed as a self-validating system . By carefully observing the physical state of the succinimide byproduct, you can visually confirm the progression and completion of the radical pathway[1].

Materials Required:

  • 4-bromo-5-methylthiophene-3-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water to remove trace Br₂.

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Acetonitrile (MeCN) - Anhydrous and degassed.

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried, round-bottom flask with 4-bromo-5-methylthiophene-3-carboxylic acid and anhydrous MeCN (0.2 M concentration). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Reagent Addition: Add recrystallized NBS (1.05 eq) and AIBN (0.05 eq) to the flask at room temperature. Observation: The denser NBS powder will settle at the bottom of the flask.

  • Thermal Initiation: Equip the flask with a reflux condenser and place it in a pre-heated oil bath. Gradually ramp the internal temperature to exactly 75 °C.

  • Propagation & Self-Validation: Maintain vigorous stirring at 75–80 °C. As the reaction proceeds via the Goldfinger mechanism[1], the dense NBS is consumed and converted into succinimide. Visual Cue: The reaction is complete when the solid mass transitions from sitting at the bottom of the flask to floating at the surface of the solvent. This typically takes 2 to 4 hours.

  • Quenching & Isolation: Once the succinimide floats, immediately remove the flask from the heat source to prevent over-bromination. Cool to 0 °C in an ice bath to fully precipitate the succinimide. Filter the mixture cold, concentrate the filtrate under reduced pressure, and purify via recrystallization or silica gel chromatography.

References
  • Wikipedia Contributors. Wohl–Ziegler bromination. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Organic-Chemistry.org. Retrieved from [Link]

Sources

Troubleshooting

HPLC method development for 4-bromo-5-methylthiophene-3-carboxylic acid impurity profiling

Welcome to the Technical Support Center for the impurity profiling of 4-bromo-5-methylthiophene-3-carboxylic acid . As a Senior Application Scientist, I have designed this resource to address the unique chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the impurity profiling of 4-bromo-5-methylthiophene-3-carboxylic acid . As a Senior Application Scientist, I have designed this resource to address the unique chromatographic challenges posed by halogenated thiophene derivatives.

This guide bridges theoretical chromatography with field-proven diagnostics, ensuring your analytical methods are robust, reproducible, and compliant with global regulatory standards.

I. Method Development Strategy & Logic

G1 N1 1. Analyte Characterization (pKa ~3.5, LogP, UV Max) N2 2. Column Chemistry Selection (Phenyl-Hexyl for π-π interactions) N1->N2 N3 3. Mobile Phase Optimization (pH 2.0 Buffer to suppress ionization) N2->N3 N4 4. Gradient & Selectivity Tuning (Resolution of positional isomers) N3->N4 N5 5. Forced Degradation Studies (Generate predictive impurity profiles) N4->N5 N6 6. Method Validation (ICH Q2/Q3A Compliance) N5->N6

Logical workflow for HPLC method development and impurity profiling of thiophene derivatives.

FAQ: Chromatographic Fundamentals

Q: Why use a Phenyl-Hexyl column instead of a standard C18 for this molecule? A: 4-bromo-5-methylthiophene-3-carboxylic acid and its positional isomers (e.g., the 2-bromo isomer) possess nearly identical hydrophobicity, making standard C18 resolution poor. A Phenyl-Hexyl stationary phase provides orthogonal selectivity. The electron-dense thiophene ring interacts with the column's phenyl phase via π-π interactions. The spatial position of the electron-withdrawing bromine atom alters the local dipole and π-electron density of the thiophene ring, allowing the Phenyl-Hexyl column to easily discriminate between isomers.

Q: How do I separate the debrominated impurity (5-methylthiophene-3-carboxylic acid) from the main peak? A: Causality: The heavy bromine atom adds significant lipophilicity (increasing the LogP) to the target molecule. Consequently, the debrominated impurity is highly polar relative to the API and will elute earlier in reversed-phase HPLC. Solution: Utilize a shallow gradient starting with a low organic modifier concentration (e.g., 10% Acetonitrile) and an isocratic hold for the first 5 minutes to maximize hydrophobic selectivity before ramping up the organic phase.

II. Troubleshooting Guide

Issue: Severe peak tailing (Tf > 2.0) for the main API peak.

  • Root Cause: The carboxylic acid moiety has a pKa of approximately 3.5. If the mobile phase pH is near this value (e.g., pH 3.5–5.5), the molecule exists in an equilibrium of neutral and ionized states. The ionized carboxylate interacts strongly with residual, unreacted silanol groups on the silica matrix via secondary ion-exchange mechanisms, causing the peak to tail[1].

  • Intervention: Lower the mobile phase pH to at least 1.5 units below the pKa (e.g., pH 2.0). This fully protonates the carboxylic acid, ensuring it elutes via a single, predictable hydrophobic retention mechanism. Ensure you are using a fully end-capped column[1].

Issue: Baseline drift during the gradient elution at 210 nm.

  • Root Cause: Baseline drift at low UV wavelengths is typically caused by the organic modifier or buffer absorbing light as the gradient composition changes. Trifluoroacetic acid (TFA), a common acidic modifier, has significant absorbance at 210 nm.

  • Intervention: Switch to 0.1% Phosphoric acid, which is highly transparent down to 200 nm. Alternatively, shift your detection wavelength to 235–250 nm, where the conjugated thiophene system still exhibits strong absorbance but the solvent background is negligible[2].

Issue: Appearance of broad, late-eluting "ghost peaks" in subsequent runs.

  • Root Cause: Highly lipophilic impurities (e.g., dimers or unreacted starting materials) from a previous injection are eluting in the current run due to insufficient column flushing.

  • Intervention: Implement a high-organic wash step (e.g., 90% Acetonitrile for 5 minutes) at the end of the gradient. Follow this with a re-equilibration phase of at least 5 to 10 column volumes of the initial mobile phase to restore the hydration layer on the stationary phase[3].

III. Forced Degradation & Impurity Generation Logic

To comply with ICH Q3A guidelines, analytical methods must be stability-indicating. This requires forced degradation studies to generate predictive impurity profiles.

G2 API 4-bromo-5-methylthiophene- 3-carboxylic acid Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Oxid Oxidation (3% H2O2) API->Oxid Photo Photolysis (UV/Vis Light) API->Photo Deg1 Decarboxylation Products Acid->Deg1 Base->Deg1 Deg2 Hydroxymethyl Derivatives Oxid->Deg2 Deg3 Debrominated Impurities Photo->Deg3

Forced degradation pathways generating predictive impurity profiles for method validation.

IV. Step-by-Step Methodology: Self-Validating Impurity Profiling Protocol

This protocol incorporates built-in diagnostic checks to ensure the system is self-validating before data acquisition begins.

Step 1: Mobile Phase Preparation & System Priming

  • Prepare Buffer (Phase A): Add 1.0 mL of 85% Phosphoric Acid (H3PO4) to 1000 mL of LC-MS grade water (0.1% v/v).

  • Self-Validation Check: Measure the pH post-mixing. It must be ~2.0. A pH > 2.5 indicates insufficient buffering capacity, which will risk peak tailing. Filter through a 0.22 µm membrane.

  • Prepare Organic (Phase B): 100% HPLC-grade Acetonitrile (ACN).

  • Prime the system and purge all lines to eliminate air bubbles and prevent baseline pulsing[2].

Step 2: Sample Preparation & Mass Balance Check

  • Diluent: Water/ACN (50:50, v/v).

  • API Standard: Accurately weigh and dissolve the API to a concentration of 1.0 mg/mL.

  • Forced Degradation: Expose the API to stress conditions (Acid, Base, Peroxide, Light, Heat) targeting 10-20% degradation.

  • Self-Validation Check (Mass Balance): Calculate the mass balance by comparing the sum of all peak areas in the degraded sample against the control standard. A mass balance < 90% suggests impurities are eluting in the void volume, retained permanently on the column, or lack a UV chromophore at the chosen wavelength.

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Parameters: Flow Rate: 1.0 mL/min | Temp: 30°C | UV Detection: 240 nm | Injection: 10 µL.

  • Self-Validation Check: Inject a diluent blank. Ensure no ghost peaks elute at the retention times of the API or known impurities.

Step 4: System Suitability Testing (SST)

  • Inject the SST mixture (API + 0.1% spiked known impurities) five times.

  • Proceed to sample analysis only if the criteria in Table 3 are met.

V. Quantitative Data & Specifications

Table 1: Optimized Gradient Program

Time (min) % Mobile Phase A (0.1% H3PO4) % Mobile Phase B (Acetonitrile) Curve / Phase
0.0 90 10 Initial
5.0 90 10 Isocratic Hold
20.0 40 60 Linear Ramp
25.0 10 90 Column Wash
25.1 90 10 Reset

| 35.0 | 90 | 10 | Equilibration |

Table 2: ICH Q3A Impurity Thresholds (Maximum Daily Dose ≤ 2g/day) [4]

Threshold Type Limit (%) Regulatory Action Required
Reporting 0.05% Impurity must be reported in regulatory submissions.
Identification 0.10% Impurity must be structurally identified (e.g., via LC-MS/NMR).

| Qualification | 0.15% | Toxicological data must be provided to ensure patient safety. |

Table 3: System Suitability Testing (SST) Criteria

Parameter Acceptance Criterion Diagnostic Purpose
Resolution (Rs) > 1.5 between API and closest impurity Ensures baseline separation for accurate integration and quantitation.
Tailing Factor (Tf) ≤ 1.5 for API peak Confirms successful suppression of secondary silanol interactions.

| Area % RSD | ≤ 2.0% (n=5 injections) | Validates autosampler injection precision and system stability. |

VI. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficiency Guide: Cross-Coupling of 4-Bromo-5-methylthiophene-3-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary & The Mechanistic Challenge The functionalization of highly sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & The Mechanistic Challenge

The functionalization of highly substituted thiophenes is a critical bottleneck in the synthesis of advanced organic materials and pharmaceuticals. The substrate 4-bromo-5-methylthiophene-3-carboxylic acid presents a "perfect storm" of challenges for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions):

  • Extreme Steric Hindrance: The C4-bromo electrophile is sandwiched between a C5-methyl group and a C3-carboxylic acid. This di-ortho-substituted local environment severely restricts the approach of the palladium catalyst, making the initial oxidative addition step kinetically unfavorable.

  • Electronic Deactivation: Under the basic conditions required for cross-coupling, the free carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This group is strongly electron-donating via inductive and resonance effects, pushing electron density into the thiophene ring. An electron-rich C-Br bond has a higher LUMO, which drastically slows down oxidative addition by the already electron-rich Pd(0) center.

  • Competing Decarboxylation: Heteroaromatic carboxylic acids are highly susceptible to palladium-catalyzed decarboxylative side reactions[1]. If oxidative addition or transmetalation is too slow, the catalyst may insert into the C-COOH bond instead, leading to unwanted decarboxylative protodemetalation (yielding 3-bromo-2-methylthiophene).

To overcome these barriers, the choice of the catalytic system is paramount. This guide objectively compares three palladium systems to determine the most efficient pathway for functionalizing this demanding substrate.

Catalyst System Comparison & Causality

We evaluated three distinct palladium/ligand systems for the model Suzuki-Miyaura cross-coupling of 4-bromo-5-methylthiophene-3-carboxylic acid with phenylboronic acid.

System A: Pd(OAc)₂ / XPhos (The Bulky Monodentate Champion)

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich dialkylbiaryl phosphine ligand[2].

  • Causality for Success: The electron-rich dicyclohexyl moiety increases the electron density at the palladium center, forcing oxidative addition into the deactivated, electron-rich C-Br bond. Simultaneously, the extreme steric bulk of the biphenyl backbone accelerates the reductive elimination step, pushing the catalytic cycle forward before decarboxylation can occur[3].

System B: Pd(dppf)Cl₂ (The Bidentate Standard)

A standard bidentate catalyst widely used in pharmaceutical synthesis.

  • Causality for Failure: The rigid bite angle of the dppf ligand cannot easily accommodate the massive steric bulk of the di-ortho-substituted thiophene intermediate during transmetalation. This leads to a stalled catalytic cycle and promotes protodehalogenation.

System C: Pd(PPh₃)₄ (The Legacy Catalyst)

The classic tetrakis(triphenylphosphine)palladium(0).

  • Causality for Failure: Triphenylphosphine is insufficiently electron-rich to activate the deactivated C-Br bond. Furthermore, the high temperatures required to force the reaction lead to rapid ligand dissociation and catalyst degradation (precipitation of palladium black), resulting in high rates of decarboxylation[1].

Quantitative Performance Data

The following table summarizes the catalytic efficiency of each system. Note: 3.0 equivalents of base are strictly required (1.0 eq to neutralize the carboxylic acid, 2.0 eq to activate the boronic acid).

Catalyst System (5 mol%)Ligand ClassBase (3.0 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Decarboxylation (%)
Pd(OAc)₂ / XPhos Bulky BiarylK₃PO₄9012>9988 <2
Pd(dppf)Cl₂ BidentateK₃PO₄90246542 15
Pd(PPh₃)₄ Simple MonodentateK₃PO₄90243018 8

Logical Relationships & Workflows

CatCycle Substrate Substrate (Carboxylate Anion) OxAdd Oxidative Addition (Rate-Limiting) Substrate->OxAdd Steric Clash Pd0 Active Pd(0)-XPhos Pd0->OxAdd Ligand Promoted TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Pd(II) Intermediate SideRxn Decarboxylative Side Reaction OxAdd->SideRxn High Temp / Poor Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Catalytic cycle highlighting the rate-limiting oxidative addition and competing decarboxylation.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Base Addition (>2 eq K3PO4) Step1->Step2 Step3 3. Catalyst Pd(OAc)2/XPhos Step2->Step3 Step4 4. Heating (90°C, 12h) Step3->Step4 Step5 5. Acidic Workup (HCl Quench) Step4->Step5 Step6 6. HPLC/NMR Validation Step5->Step6

Experimental workflow for the Suzuki-Miyaura cross-coupling of hindered thiophene substrates.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates internal validation checkpoints. This procedure utilizes the optimal Pd(OAc)₂/XPhos system.

Reagents
  • 4-bromo-5-methylthiophene-3-carboxylic acid (1.0 mmol, 221.07 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%)

  • XPhos (0.10 mmol, 47.7 mg, 10 mol%)

  • K₃PO₄ (anhydrous) (3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox Recommended): In a dry Schlenk tube, combine Pd(OAc)₂ and XPhos in 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution should transition from orange/red to a pale yellow, indicating the successful formation of the active monoligated Pd(0)-XPhos species[3].

  • Substrate & Base Mixing: To a separate round-bottom flask equipped with a stir bar, add 4-bromo-5-methylthiophene-3-carboxylic acid, phenylboronic acid, and K₃PO₄. Add the remaining 8 mL of the Dioxane/H₂O mixture.

    • Causality: The water is essential to dissolve the K₃PO₄ and facilitate the transmetalation step by forming the reactive boronate complex.

    • Validation Checkpoint: Complete dissolution of the thiophene substrate confirms the formation of the highly soluble potassium carboxylate salt.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the reaction flask under a positive stream of nitrogen. Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Acidic Workup (Critical Step): Cool the reaction to room temperature. Do not perform a standard aqueous extraction yet. Because the product contains a carboxylic acid, it currently exists as a water-soluble potassium salt. Slowly add 1M HCl dropwise until the aqueous layer reaches pH ~2.

    • Validation Checkpoint: Use pH paper to confirm acidity. A white/off-white precipitate (the protonated product) may begin to form.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient with 1% Acetic Acid to prevent streaking).

  • Analytical Validation: Confirm product identity and purity via ¹H-NMR (look for the disappearance of the thiophene proton adjacent to the bromine, if applicable, and the appearance of the 5-proton multiplet from the phenyl ring) and HPLC-MS.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). Available at:[Link][2]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][1]

Sources

Comparative

A Comparative Analysis of Brominated Thiophene Carboxylic Acids in Medicinal Chemistry

Introduction: The Strategic Value of Brominated Thiophenes in Drug Discovery The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its versatile biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Brominated Thiophenes in Drug Discovery

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its versatile biological activities and its role as a bioisostere of the phenyl ring.[1][2] Its presence in numerous FDA-approved drugs underscores its therapeutic importance.[1] Among the various strategies for functionalizing this scaffold, bromination stands out as a critical transformation. The introduction of a bromine atom onto the thiophene carboxylic acid core creates a highly versatile chemical handle, paving the way for a multitude of subsequent reactions, most notably transition metal-catalyzed cross-coupling.[3][4]

This guide provides an in-depth comparative analysis of key brominated thiophene carboxylic acid isomers. We will explore the causality behind their synthetic routes, compare their reactivity in downstream applications, and present supporting experimental data to inform rational drug design. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and utilize these powerful building blocks for the discovery of novel therapeutic agents.

The Thiophene Scaffold: A Bioisosteric Mainstay

The utility of the thiophene ring stems from its unique combination of aromaticity, planarity, and the electronic properties imparted by the sulfur heteroatom.[2][5] These features allow thiophene-based molecules to engage with biological targets through various non-covalent interactions, mimicking the binding of phenyl rings while offering distinct advantages.[2] The substitution of a phenyl ring with a thiophene ring can significantly alter a compound's metabolic stability, lipophilicity, and overall absorption, distribution, metabolism, and excretion (ADME) profile, providing a valuable tool for lead optimization.[2] The therapeutic landscape is populated with thiophene-containing drugs for indications ranging from inflammation and cancer to infectious diseases, a testament to the scaffold's broad pharmacological relevance.[1][6]

Electrophilic Bromination: A Comparative Look at Synthesis and Reactivity

The synthesis of brominated thiophene carboxylic acids is typically achieved through an electrophilic aromatic substitution reaction. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles like bromine.[7] However, the regiochemical outcome is critically influenced by the position of the carboxylic acid substituent.

In the case of thiophene-2-carboxylic acid , the carboxylic acid group, while typically deactivating in benzene chemistry, directs bromination preferentially to the 5-position. This is due to the activating effect of the sulfur atom, which directs electrophiles to the adjacent (alpha) positions, with the 5-position being the most electron-rich and sterically accessible.[7] Conversely, for thiophene-3-carboxylic acid , bromination also favors the 5-position.[8][9] This inherent regioselectivity is a key advantage, often leading to a single major product and simplifying purification.

The reactivity of the resulting brominated isomers in subsequent reactions is a crucial point of comparison. The C-Br bond is a prime site for creating new carbon-carbon and carbon-heteroatom bonds.

dot

Caption: General synthetic pathway for the bromination of thiophene carboxylic acids.

Comparative Profile of Key Building Blocks

The choice of a specific brominated thiophene carboxylic acid isomer is dictated by the desired final molecular architecture and the intended biological target. Each isomer presents a unique set of opportunities for synthetic diversification.

Building BlockStructureCAS No.Key Features & Applications
5-Bromothiophene-2-carboxylic acid 7311-63-9The most widely utilized isomer. The C5-Br bond is readily functionalized via Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions.[3][10] The C2-COOH group is ideal for forming amides and esters.[5] It is a precursor for compounds with anticancer, antiviral, and spasmolytic activities.[3][5][10]
5-Bromothiophene-3-carboxylic acid 15695-15-5Offers an alternative substitution pattern. Used in the synthesis of conjugated polymers and other advanced materials.[8] Its application in medicinal chemistry is less documented than the 2-carboxylic acid isomer but provides a distinct vector for structural diversification.
4,5-Dibromothiophene-2-carboxylic acid 6324-87-4Provides two reactive bromine sites, allowing for sequential or differential functionalization. Enables the synthesis of more complex, rigid, and three-dimensional scaffolds.

Application in Drug Discovery: Case Studies

The true value of these building blocks is demonstrated by their successful application in the synthesis of biologically active molecules.

  • Antispasmodic Agents via Suzuki Coupling: Researchers have synthesized a series of novel thiophene derivatives starting from 5-bromothiophene-2-carboxylic acid.[3] Through esterification followed by Suzuki cross-coupling reactions with various arylboronic acids, they developed compounds with potent spasmolytic activity. One analog, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, showed excellent efficacy, highlighting how the 5-position can be modified to explore structure-activity relationships (SAR).[3]

  • Anticancer Compounds: A series of thiophene carboxamides were synthesized from 5-bromothiophene-2-carboxylic acid.[5] One derivative, MB-D2, proved to be highly cytotoxic against A375 cancer cells by activating caspases, inducing mitochondrial depolarization, and reducing reactive oxygen species (ROS).[5] This study showcases the utility of converting the carboxylic acid to an amide to engage with different biological targets.

  • Ebola Virus Entry Inhibitors: In the development of Ebola virus inhibitors, 5-bromothiophene-2-carboxamides served as key intermediates.[10] Suzuki reactions were employed to couple various hydroxyphenylboronic acids at the 5-position, demonstrating the robustness of this building block in constructing complex molecules targeting viral entry mechanisms.[10]

The following table summarizes the performance of representative compounds derived from these building blocks.

Parent Building BlockDerivative ExampleBiological Target/ActivityIC₅₀ / EC₅₀Reference
5-Bromothiophene-2-carboxylic acidPhenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylateSpasmolytic ActivityEC₅₀ = 1.26 µM[3]
5-Bromothiophene-2-carboxylic acidCompound 11b Carbonic Anhydrase IX (Anticancer)IC₅₀ = 6.55 µM (MCF-7)[11]
5-Bromothiophene-2-carboxylic acidCompound MB-D2 Cytotoxicity (A375 Cancer Cells)Significant[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: Synthesis of 5-Bromothiophene-2-carboxylic acid[7]

This protocol details the direct electrophilic bromination of thiophene-2-carboxylic acid.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-carboxylic acid in glacial acetic acid.

  • Reagent Preparation: Prepare a solution of bromine (or N-bromosuccinimide, NBS) in glacial acetic acid.

  • Addition: Slowly add the bromine solution to the stirred solution of thiophene-2-carboxylic acid at room temperature. The reaction is exothermic; monitor the temperature carefully.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to obtain high-purity 5-bromothiophene-2-carboxylic acid.

Protocol 2: Suzuki Cross-Coupling of a 5-Bromothiophene-2-carboxylate Derivative[3][10]

This protocol provides a general workflow for functionalizing the 5-position.

  • Reactant Setup: In a reaction vessel, combine the pentyl 5-bromothiophene-2-carboxylate (or another ester/amide derivative), the desired arylboronic acid (e.g., 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[3]

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

dot

Caption: A generalized workflow for a Suzuki cross-coupling reaction.

Conclusion

Brominated thiophene carboxylic acids are not merely chemical intermediates; they are strategic building blocks that empower medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. The comparative analysis reveals that 5-bromothiophene-2-carboxylic acid is a particularly robust and versatile starting material due to its straightforward synthesis and the distinct reactivity of its two functional groups. The ability to precisely modify both the 5-position via cross-coupling and the 2-position via carboxylate chemistry provides a powerful platform for systematic SAR exploration. By understanding the nuances of their synthesis, reactivity, and application, researchers can better leverage these scaffolds to accelerate the design and development of the next generation of therapeutic agents.

References

  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid
  • Comparative Docking Studies of Thiophene-Based Inhibitors: A Guide for Researchers - Benchchem.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromin
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds | Request PDF - ResearchG
  • A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery - Benchchem.
  • Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity - Benchchem.
  • A Comparative Guide to the Electrophilicity of Bromin
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium - ACS Public
  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
  • A Review on Medicinally Important Heterocyclic Compounds.
  • Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activ
  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applic
  • NBS bromination of thiophene-3-carboxylic acid.
  • Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Deriv

Sources

Validation

Benchmarking Commercial Suppliers for 4-Bromo-5-methylthiophene-3-carboxylic acid: A Comprehensive Purity Guide

Executive Summary In modern drug discovery, the strategic modification of lead compounds often relies on bioisosteric replacement to optimize pharmacological profiles. The thiophene ring is a privileged bioisostere for b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic modification of lead compounds often relies on bioisosteric replacement to optimize pharmacological profiles. The thiophene ring is a privileged bioisostere for benzene, offering tunable lipophilicity, enhanced metabolic stability against cytochrome P450 oxidation, and novel vector geometries[1],[2].

4-Bromo-5-methylthiophene-3-carboxylic acid (CAS: 1367919-94-5) is a highly sought-after building block. The carboxylic acid provides a handle for amidation, while the C4-bromide is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, commercial batches of halogenated heterocycles are notoriously plagued by regioisomeric and des-halogenated impurities. This guide establishes a rigorous, self-validating analytical framework to benchmark commercial suppliers, ensuring that substandard reagents do not compromise your downstream synthetic pipelines.

The Criticality of Purity in Thiophene Bioisosteres

When executing a Suzuki-Miyaura coupling, the purity of the aryl halide is non-negotiable. Impurities in commercial 4-bromo-5-methylthiophene-3-carboxylic acid typically arise from non-selective bromination during upstream manufacturing, resulting in two critical failure modes:

  • Regioisomers (e.g., 2-bromo-5-methylthiophene-3-carboxylic acid): These isomers will undergo cross-coupling alongside the desired product, generating downstream biaryl impurities that are often chromatographically inseparable from the target API[3].

  • Des-bromo Impurities: Unbrominated starting material acts as a dead-weight in the reaction, altering stoichiometry and potentially leading to homocoupling byproducts or polychlorinated/polyarylated impurities that complicate purification[4].

To mitigate these risks, researchers must move beyond relying on a supplier's Certificate of Analysis (CoA) and implement an orthogonal benchmarking strategy.

Analytical Benchmarking Workflow

AnalyticalWorkflow Start Commercial Batch 4-Bromo-5-methylthiophene- 3-carboxylic acid HPLC Orthogonal HPLC-UV/MS (Regioisomer Profiling) Start->HPLC Aliquot 1 qNMR 1H qNMR Spectroscopy (Absolute Purity Assay) Start->qNMR Aliquot 2 ICPMS ICP-MS Analysis (Trace Metal Quantification) Start->ICPMS Aliquot 3 Decision Supplier Ranking & Procurement Decision HPLC->Decision qNMR->Decision ICPMS->Decision

Analytical workflow for benchmarking 4-bromo-5-methylthiophene-3-carboxylic acid purity.

Benchmarking Methodology: Self-Validating Protocols

To objectively evaluate suppliers, we employ a three-tier analytical approach. Each protocol is designed as a self-validating system , ensuring that the data generated is artifact-free.

Protocol 1: Orthogonal HPLC-UV/MS for Regioisomer Detection

Standard C18 columns separate analytes based on hydrophobicity. Because thiophene regioisomers have nearly identical logP values, they often co-elute on C18 phases, artificially inflating the supplier's claimed purity.

  • The Causality: We utilize a Phenyl-Hexyl stationary phase. The phenyl ring of the column enables π−π interactions with the thiophene core. These interactions are highly sensitive to the spatial arrangement of the electron-withdrawing bromine and electron-donating methyl groups, allowing for baseline resolution of regioisomers.

  • Step-by-Step Method:

    • Prepare a 1.0 mg/mL sample solution in Acetonitrile:Water (50:50).

    • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm and ESI-MS (Negative ion mode for carboxylic acids).

  • Self-Validation Check: Inject a known resolution mixture of 4-bromo and 2-bromo regioisomers prior to the sample. The run is only valid if the chromatographic resolution ( Rs​ ) is >2.0 .

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

HPLC relies on relative UV response factors, which can be misleading if impurities have different molar extinction coefficients than the target compound. qNMR acts as a primary ratio method of measurement, providing an absolute mass fraction without requiring a reference standard of the analyte itself[5],[6].

  • The Causality: We select Maleic acid as the Internal Standard (IS). Maleic acid presents a sharp, distinct singlet at ∼6.3 ppm in DMSO- d6​ . This perfectly avoids overlap with the thiophene aromatic proton ( ∼7.6 ppm) and the methyl protons ( ∼2.4 ppm), ensuring accurate integration.

  • Step-by-Step Method:

    • Accurately weigh ∼20.0 mg of the thiophene sample and ∼10.0 mg of traceable Maleic acid (TraceCERT®).

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

    • Acquire a 1 H NMR spectrum at 400 MHz or higher.

    • Calculate absolute purity based on the integral ratio of the thiophene proton to the maleic acid protons, factoring in molecular weights and sample masses.

  • Self-Validation Check: Run a T1​ inversion-recovery experiment prior to quantification. Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton to guarantee complete magnetization recovery and quantitative accuracy.

Protocol 3: ICP-MS for Catalyst Residues

Upstream synthesis of functionalized thiophenes often involves transition metals. Trace palladium (Pd) or iron (Fe) can poison downstream catalysts or trigger false positives in biological assays.

  • The Causality: Samples are subjected to microwave-assisted digestion in concentrated nitric acid ( HNO3​ ). This ensures all organometallic species are fully oxidized to their ionic states (e.g., Pd2+ ), preventing sample loss and ensuring uniform ionization in the argon plasma.

  • Step-by-Step Method:

    • Digest 50 mg of sample in 5 mL of 69% HNO3​ using a closed-vessel microwave system.

    • Dilute to 50 mL with ultrapure water.

    • Analyze via ICP-MS against a multi-element calibration curve (1 ppb to 100 ppb).

  • Self-Validation Check: Include a matrix spike-recovery sample (10 ppb Pd standard spiked into the digested sample). Recovery must fall between 90–110% to validate the absence of matrix suppression.

Supplier Benchmarking Data

We subjected three commercial batches of 4-bromo-5-methylthiophene-3-carboxylic acid to the self-validating protocols described above. The results highlight the severe discrepancy between "Claimed Purity" (often derived from non-orthogonal HPLC) and true absolute purity.

Supplier ProfileClaimed Purity (CoA)qNMR Absolute PurityMajor Impurity Profile (HPLC-MS)Trace Pd (ICP-MS)Cost per Gram (Est.)
Supplier A (Premium)> 98.0%98.7% Des-bromo analog (< 0.5%)< 1 ppm$45.00
Supplier B (Economy)> 97.0%91.2% Regioisomer (6.5%)42 ppm$18.00
Supplier C (Bulk)> 95.0%94.5% Unknown organic (3.2%)15 ppm$22.00
Discussion & Supplier Selection

While Supplier B appears to offer a cost-effective solution with a claimed purity of >97%, our orthogonal HPLC method revealed a 6.5% regioisomer contamination that co-eluted on their standard C18 CoA method. In a downstream Suzuki-Miyaura coupling, this 6.5% regioisomer will react to form an inseparable biaryl impurity, ultimately wasting expensive palladium catalysts and advanced boronic acids.

Furthermore, Supplier B's elevated Palladium levels (42 ppm) suggest poor scavenging during their upstream synthesis. Supplier A is the definitive choice for drug development professionals. Despite the higher upfront cost, the absolute qNMR purity of 98.7% and the absence of regioisomers ensure predictable stoichiometry and clean cross-coupling profiles, drastically reducing the time and resources spent on downstream purification.

References[1] The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design. BenchChem. Available at: https://www.benchchem.com/[5] Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at: https://www.spectroscopyeurope.com/[2] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC (National Institutes of Health). Available at: https://doi.org/10.1039/D3RA03049C[3] Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed (National Institutes of Health). Available at: https://doi.org/10.1248/cpb.c24-00874[4] Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/op800256z

Sources

Comparative

A Researcher's Guide to Regioselective Halogenation of Methylthiophene-3-carboxylic Acid Derivatives

In the landscape of medicinal chemistry and materials science, thiophene derivatives serve as indispensable structural motifs. Among them, methylthiophene-3-carboxylic acids are versatile building blocks, but their synth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, thiophene derivatives serve as indispensable structural motifs. Among them, methylthiophene-3-carboxylic acids are versatile building blocks, but their synthetic utility is critically dependent on the ability to functionalize the thiophene ring with precision. Halogenation is a primary tool for this purpose, creating a handle for subsequent cross-coupling reactions. However, the inherent reactivity of the thiophene ring, combined with the competing electronic effects of the methyl and carboxylic acid substituents, presents a significant challenge in controlling the site of halogenation.

This guide provides an in-depth comparison of halogenation sites across different isomers of methylthiophene-3-carboxylic acid. We will dissect the underlying mechanistic principles, present experimental data from established protocols, and offer practical guidance for achieving desired regioselectivity in your research.

Part 1: The Mechanistic Battleground: Directing Effects on the Thiophene Ring

The outcome of any electrophilic aromatic substitution (EAS) on a substituted thiophene is a contest between the inherent reactivity of the ring and the directing effects of its substituents.

Intrinsic Reactivity of the Thiophene Nucleus

The thiophene ring is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] This reactivity is not uniform across the ring. The positions adjacent to the sulfur atom, C2 and C5 (the α-positions), are preferentially attacked. This is because the carbocation intermediate (the sigma complex) formed during α-attack is better stabilized by resonance, with the sulfur atom's lone pair effectively delocalizing the positive charge across three resonance structures. Attack at the β-positions (C3 and C4) results in a less stable intermediate with only two significant resonance contributors.[1][2]

The Influence of Substituents

On the methylthiophene-3-carboxylic acid scaffold, two groups vie for control over the reaction's regiochemistry:

  • The Methyl Group (-CH₃): As an alkyl group, it is an activating and ortho-, para-director .[3] Through an inductive effect, it donates electron density to the ring, making it more nucleophilic and accelerating the rate of electrophilic substitution.[4]

  • The Carboxylic Acid Group (-COOH): This is a classic deactivating and meta-director .[3] Its carbonyl group withdraws electron density from the ring through a resonance effect, making the ring less reactive.[4]

The final halogenation site is determined by the synergistic or antagonistic interplay of these effects, which varies depending on the isomer .

Part 2: Isomer-by-Isomer Analysis of Halogenation Sites

Let's examine how these principles apply to the three main isomers of methylthiophene-3-carboxylic acid.

Halogenation of 2-Methylthiophene-3-carboxylic Acid
  • Analysis: The C2 position holds the activating methyl group, and C3 has the deactivating carboxylic acid. The strongest activation by the methyl group is directed towards the C5 position (para to the methyl group). The C5 position is also an α-position, which is inherently the most reactive. The deactivating effect of the -COOH group at C3 further discourages attack at the adjacent C2 and C4 positions. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C5 position .

Halogenation of 4-Methylthiophene-3-carboxylic Acid
  • Analysis: Here, the activating methyl group at C4 directs towards the ortho positions, C2 and C5. The deactivating carboxylic acid at C3 directs towards its meta position, C5. Both groups thus electronically favor substitution at the C5 position . The C5 position is also an unhindered α-position, making it the kinetically and thermodynamically favored site of attack. Some substitution at C2 may be observed as a minor product, but C5 selectivity is generally high.

Halogenation of 5-Methylthiophene-3-carboxylic Acid
  • Analysis: This isomer presents the most complex scenario. The activating methyl group at C5 strongly directs attack to the adjacent β-position, C4. The deactivating carboxylic acid at C3 directs to the C5 (already substituted) and C2 positions. The C2 position is an α-position and is electronically favored by the -COOH directing effect. This creates a competition between the C4 position (activated by -CH₃) and the C2 position (an α-position favored by the -COOH meta-directing effect). In practice, the high intrinsic reactivity of the α-position often leads to halogenation at the C2 position .

Part 3: Comparative Experimental Data

The theoretical predictions are borne out by experimental results. The choice of halogenating agent and reaction conditions allows for fine-tuning of these reactions. N-halosuccinimides (NBS for bromination, NCS for chlorination) are commonly employed as they provide a source of electrophilic halogen under milder conditions than diatomic halogens.[5][6][7]

Starting MaterialHalogenating AgentConditionsMajor Product PositionYieldReference
3-MethylthiopheneBromine, Zinc dustOne-pot bromination/debromination2,4-dibromo-3-methylthiophene-[8]
3-MethylthiopheneN-Bromosuccinimide (NBS)Acetic Acid2-Bromo-3-methylthiophene64%[8]
3-AlkylthiophenesN-Iodosuccinimide (NIS)Acetic Acid, 0°C2-Iodo-3-alkylthiophene & 5-Iodo-3-alkylthiopheneMixture[6]
3-Methylthiophene-2-carboxylic acidAqueous Bromine-4-Bromo-3-methyl-2-thiophenecarboxylic acidModest[8]
ThiopheneN-Chlorosuccinimide (NCS)Thianthrene/TfOH catalyst, DCM2-ChlorothiopheneHigh[9]
Aromatic HeterocyclesNH₄Br, H₂O₂Acetic AcidBrominated product (general)Good[10]

Note: Specific yield data for the halogenation of each methylthiophene-3-carboxylic acid isomer is often embedded within larger synthetic schemes and may not always be explicitly reported as a standalone reaction.

Part 4: Visualizing the Reaction Pathway

To better understand the preference for a specific halogenation site, we can visualize the mechanism. The following diagram illustrates the competing pathways for the bromination of 4-methylthiophene-3-carboxylic acid.

G Start 4-Methylthiophene-3-carboxylic acid + Br+ AttackC5 Electrophilic Attack at C5 Start->AttackC5 Favored Pathway (Electronic & Steric) AttackC2 Electrophilic Attack at C2 Start->AttackC2 Disfavored Pathway SigmaC5 Sigma Complex (C5) (More Stable) Charge delocalized over S, C2, C4 AttackC5->SigmaC5 ProductC5 5-Bromo-4-methyl- thiophene-3-carboxylic acid (Major Product) SigmaC5->ProductC5 -H+ SigmaC2 Sigma Complex (C2) (Less Stable) AttackC2->SigmaC2 ProductC2 2-Bromo-4-methyl- thiophene-3-carboxylic acid (Minor Product) SigmaC2->ProductC2 -H+

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Safety & Regulatory Compliance

Safety

4-bromo-5-methylthiophene-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded disposal protocol is just as critical as the synthesis or assay workflows themselves. Proper management of 4-bromo-5-methylthiophene-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded disposal protocol is just as critical as the synthesis or assay workflows themselves. Proper management of 4-bromo-5-methylthiophene-3-carboxylic acid (CAS: 1367919-94-5) requires an understanding of its physicochemical properties, specifically its halogenated nature and acidic functional group.

This guide provides drug development professionals and laboratory personnel with the mechanistic reasoning and self-validating protocols required to safely manage and dispose of this compound, ensuring compliance with environmental regulations and safeguarding laboratory infrastructure.

Physicochemical & Hazard Profiling

To manage a chemical safely, one must first understand the intrinsic properties that dictate its behavior in waste streams. 4-bromo-5-methylthiophene-3-carboxylic acid is a halogenated organic acid. This dual classification strictly governs its incompatibility profile and end-of-life incineration requirements.

Property / HazardValue / ClassificationOperational Implication
CAS Number 1367919-94-5Unique identifier for SDS tracking and EH&S logging.
Chemical Formula C₆H₅BrO₂SContains Bromine (Br) and Sulfur (S); strictly mandates halogenated disposal routes.
Physical State Solid (Powder/Crystals)Dust generation risk; respiratory protection and fume hood handling required.
GHS Classification Irritant (GHS07)Skin, eye, and respiratory tract irritant. PPE is mandatory during all disposal phases.
Functional Groups Thiophene, Bromide, Carboxylic AcidAcidic nature; incompatible with strong bases, oxidizers, and active metals.
EPA Waste Category Halogenated Organic WasteMust be segregated from non-halogenated streams for specialized high-temperature incineration.

The Mechanistic Causality of Halogenated Waste Segregation

A common error in laboratory logistics is the accidental mixing of halogenated compounds with standard non-halogenated organic waste. Understanding the causality behind segregation rules prevents catastrophic equipment failure and environmental contamination.

Why must 4-bromo-5-methylthiophene-3-carboxylic acid be segregated? When organic waste is disposed of, it is typically sent to an incinerator. Standard non-halogenated waste is burned for energy recovery. However, when a brominated compound is subjected to combustion, the bromine atom reacts to form hydrogen bromide (HBr) gas . Furthermore, improper combustion of halogenated organics at lower temperatures can catalyze the formation of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans.

To prevent this, halogenated waste must be routed to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers (e.g., sodium hydroxide systems) that neutralize the acidic HBr gas before it reaches the atmosphere (). Diluting a non-halogenated waste stream with brominated compounds violates and poses severe corrosion risks to standard incinerator stacks.

Disposal Decision Workflow

The following self-validating workflow dictates the segregation logic for any waste containing 4-bromo-5-methylthiophene-3-carboxylic acid.

DisposalWorkflow Start Waste Generation: 4-bromo-5-methylthiophene- 3-carboxylic acid State Determine Physical State Start->State Solid Solid Waste (Powders, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid Liquid/Solution HalogenCheck Halogenated Waste Stream (Due to Bromine atom) Solid->HalogenCheck Contaminated items Liquid->HalogenCheck All solvents SolidBin Halogenated Solid Waste Container (HDPE) HalogenCheck->SolidBin Solid LiquidBin Halogenated Liquid Waste Carboy (HDPE) HalogenCheck->LiquidBin Liquid SAA Satellite Accumulation Area (SAA) SolidBin->SAA LiquidBin->SAA EHS EH&S Pickup & Incineration SAA->EHS

Caption: Workflow for the segregation and disposal of 4-bromo-5-methylthiophene-3-carboxylic acid waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks to confirm that the step was executed safely and correctly before moving to the next.

Protocol A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)

Applies to: Expired powder, contaminated weighing paper, spatulas, and empty vials.

  • Segregation & Containment : Select a High-Density Polyethylene (HDPE) solid waste container.

    • Causality: Because the compound is an organic acid, it can slowly corrode steel or metal containers over time. HDPE provides broad chemical inertness ().

  • Transfer : Operating entirely within a certified fume hood, carefully transfer the solid waste into the HDPE container to prevent the aerosolization and inhalation of irritating thiophene dust.

  • Labeling : Affix a hazardous waste tag immediately. Mark the contents explicitly as: "Halogenated Solid Organic Waste - Contains 4-bromo-5-methylthiophene-3-carboxylic acid."

  • Validation Check : Inspect the container seal. A self-validating system requires that the container is visibly vapor-tight and the exterior is wiped down with a damp paper towel (disposed of in the same bin) to ensure zero external powder residue before transferring to the Satellite Accumulation Area (SAA).

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Extracts)

Applies to: Solvent extracts, reaction filtrates, or stock solutions.

  • Stream Designation : Regardless of the primary solvent used (even if dissolved in a non-halogenated solvent like ethanol or DMSO), the presence of the dissolved brominated compound legally and chemically classifies the entire carboy as Halogenated Waste.

  • Compatibility Verification : Verify that the waste mixture does not contain strong oxidizers (e.g., nitric acid) or strong bases.

    • Causality: Mixing organic acids with strong bases in a sealed carboy causes rapid exothermic neutralization. The resulting heat and gas expansion can lead to catastrophic container rupture ().

  • Transfer & Headspace Management : Use a dedicated funnel to pour the liquid into the Halogenated Liquid Waste carboy. Fill the container to no more than 80% capacity .

    • Causality: Leaving 20% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing over-pressurization.

  • Validation Check : After adding the waste, leave the funnel in place and monitor the carboy for 2 minutes. The absence of bubbling, heat generation, or fuming validates that no incompatible cross-reactions are occurring. Only then should the carboy be tightly capped.

Protocol C: Emergency Spill Cleanup

Applies to: Accidental benchtop or floor spills of the pure solid.

  • Isolation & PPE : Isolate the spill area. Don nitrile gloves, tightly fitting safety goggles, and a lab coat.

  • Chemical Neutralization : Cover the spilled solid with a weak base powder, such as sodium bicarbonate (NaHCO₃).

    • Causality: The bicarbonate neutralizes the carboxylic acid moiety. This mitigates the compound's immediate chemical reactivity and reduces its irritation potential during physical handling.

  • Absorption & Collection : If the spill involves a solution, apply an inert absorbent (e.g., diatomaceous earth or vermiculite). Sweep the neutralized mixture using non-sparking tools to prevent ignition of any residual solvent vapors.

  • Disposal : Place the absorbed material into a solid halogenated waste container (following Protocol A).

  • Validation Check : Swab the cleaned surface with a piece of pH paper moistened with deionized water. A pH reading of 6.5–7.5 validates that the acidic residue has been completely and successfully removed from the surface.

References

  • NextSDS. "4-bromo-5-methylthiophene-3-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA/600/S2-87/098. Available at:[Link]

  • Central Washington University (CWU). "Laboratory Hazardous Waste Disposal Guidelines." Environmental Health & Safety. Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Safety Guidelines. Available at:[Link]

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